TL4830031
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C35H33F2N5O6 |
|---|---|
Molecular Weight |
657.7 g/mol |
IUPAC Name |
N-[4-(6,7-dimethoxyquinazolin-4-yl)oxy-3-fluorophenyl]-7-fluoro-8-(4-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxamide |
InChI |
InChI=1S/C35H33F2N5O6/c1-18-4-6-21-31-23(13-26(37)32(21)41-10-8-20(43)9-11-41)33(44)24(16-42(18)31)34(45)40-19-5-7-28(25(36)12-19)48-35-22-14-29(46-2)30(47-3)15-27(22)38-17-39-35/h5,7,12-18,20,43H,4,6,8-11H2,1-3H3,(H,40,45) |
InChI Key |
SRXCPBOKWGKZRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)O)F)C(=O)NC5=CC(=C(C=C5)OC6=NC=NC7=CC(=C(C=C76)OC)OC)F |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of TL4830031: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TL4830031 is a potent and selective small-molecule inhibitor of the AXL receptor tyrosine kinase. By directly targeting the ATP-binding site of AXL, this compound effectively abrogates its kinase activity, leading to the suppression of downstream signaling pathways implicated in cancer cell proliferation, survival, migration, and invasion. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical and cellular activities, detailed experimental protocols for key assays, and a summary of its quantitative pharmacological data.
Introduction to AXL and Its Role in Cancer
AXL is a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases. Its activation, primarily through its ligand Gas6 (growth arrest-specific 6), triggers a cascade of intracellular signaling events that are crucial for various physiological processes. However, the aberrant overexpression and activation of AXL are strongly associated with the progression of numerous cancers. AXL signaling promotes cancer cell survival, proliferation, epithelial-to-mesenchymal transition (EMT), metastasis, and the development of therapeutic resistance[1][2][3]. Consequently, AXL has emerged as a promising therapeutic target in oncology[1][2].
Mechanism of Action of this compound
This compound, also identified as compound 8i in the primary literature, is a quinolone antibiotic derivative that functions as a highly selective AXL kinase inhibitor.
Direct Inhibition of AXL Kinase Activity
The primary mechanism of action of this compound is its direct binding to the AXL kinase domain, thereby inhibiting its phosphorylation and subsequent activation. This inhibition is competitive with ATP. By blocking the kinase function of AXL, this compound prevents the initiation of downstream signaling cascades.
Downstream Signaling Pathways Affected by this compound
Inhibition of AXL by this compound leads to the downregulation of several critical oncogenic signaling pathways:
-
PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. AXL activation leads to the phosphorylation and activation of PI3K, which in turn activates AKT and mTOR[3][4][5]. This compound-mediated AXL inhibition blocks this cascade, leading to decreased cell viability and proliferation.
-
MAPK/ERK Pathway: The MAPK/ERK pathway is another key signaling cascade that governs cell proliferation and differentiation. AXL can activate this pathway, and its inhibition by this compound results in reduced proliferative signals[3][4][5].
-
NF-κB Pathway: The NF-κB transcription factor plays a pivotal role in inflammation, immunity, and cell survival. AXL signaling can lead to the activation of NF-κB. By inhibiting AXL, this compound can suppress NF-κB-mediated pro-survival signals.
Below is a diagram illustrating the AXL signaling pathway and the point of intervention by this compound.
Cellular Effects
The inhibition of AXL signaling by this compound manifests in several key anti-cancer cellular effects:
-
Inhibition of Cell Proliferation: By blocking pro-proliferative signaling pathways, this compound can reduce the growth rate of cancer cells that are dependent on AXL signaling.
-
Inhibition of Cell Migration and Invasion: this compound has been shown to significantly inhibit the migratory and invasive potential of cancer cells, a critical step in metastasis.
Quantitative Pharmacological Data
The following table summarizes the key quantitative data for this compound (compound 8i).
| Parameter | Value | Description | Reference |
| IC50 (AXL) | 26 nM | The half maximal inhibitory concentration against AXL kinase activity in a biochemical assay. | |
| Kd (AXL) | 1.1 nM | The equilibrium dissociation constant for the binding of this compound to the AXL kinase domain. | |
| Kinase Selectivity | S(10) = 0.022S(35) = 0.42 | High selectivity for AXL over a panel of 468 kinases at a concentration of 1.0 μM, with the exception of Flt3 (IC50 = 50 nM). |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
AXL Kinase Inhibition Assay (Biochemical)
This assay quantifies the direct inhibitory effect of this compound on AXL kinase activity.
Objective: To determine the IC50 value of this compound against recombinant AXL kinase.
Materials:
-
Recombinant human AXL kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
384-well white plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the AXL enzyme and the peptide substrate in kinase buffer to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer to each well. The final ATP concentration should be at or near the Km for AXL.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
The IC50 values are calculated by fitting the data to a four-parameter logistic dose-response curve.
Cellular AXL Phosphorylation Assay
This assay assesses the ability of this compound to inhibit AXL phosphorylation in a cellular context.
Objective: To determine the effect of this compound on the phosphorylation of AXL in cancer cells.
Materials:
-
MDA-MB-231 breast cancer cells (or other AXL-expressing cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
Recombinant human Gas6
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-AXL (Tyr779), anti-total-AXL, and a loading control (e.g., anti-GAPDH)
-
Western blot reagents and equipment
Procedure:
-
Seed MDA-MB-231 cells in 6-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 24 hours.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 2 hours.
-
Stimulate the cells with Gas6 (e.g., 200 ng/mL) for 15 minutes to induce AXL phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-AXL, total AXL, and GAPDH.
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities to determine the relative levels of phosphorylated AXL.
Cell Migration and Invasion Assays
These assays evaluate the impact of this compound on the migratory and invasive capabilities of cancer cells.
Objective: To measure the inhibition of cell migration and invasion by this compound.
Materials:
-
MDA-MB-231 cells
-
Boyden chambers (Transwell inserts) with 8.0 µm pore size membranes
-
Matrigel (for invasion assay)
-
Serum-free medium and medium with 10% FBS (as a chemoattractant)
-
This compound (dissolved in DMSO)
-
TGF-β1 (to induce a more invasive phenotype, optional)
-
Cotton swabs, methanol, and crystal violet stain
Procedure (Invasion Assay):
-
Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify. For the migration assay, this step is omitted.
-
Starve MDA-MB-231 cells in serum-free medium for 24 hours.
-
Resuspend the cells in serum-free medium containing various concentrations of this compound or DMSO.
-
Add 5 x 104 cells to the upper chamber of each insert.
-
Fill the lower chamber with medium containing 10% FBS as a chemoattractant.
-
Incubate the plates at 37°C for 24-48 hours.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells that have invaded to the lower surface of the membrane with methanol.
-
Stain the invaded cells with crystal violet.
-
Elute the stain and measure the absorbance, or count the number of stained cells in several microscopic fields.
-
Calculate the percentage of inhibition of invasion relative to the vehicle control.
Conclusion
This compound is a potent and selective AXL inhibitor that effectively targets a key driver of cancer progression and therapeutic resistance. Its mechanism of action involves the direct inhibition of AXL kinase activity, leading to the suppression of critical downstream signaling pathways and a reduction in cancer cell proliferation, migration, and invasion. The detailed experimental protocols and quantitative data provided in this guide offer a comprehensive resource for researchers and drug development professionals working on AXL-targeted therapies. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. Structure-based drug discovery of novel fused-pyrazolone carboxamide derivatives as potent and selective AXL inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Intervention of AXL in EGFR Signaling via Phosphorylation and Stabilization of MIG6 in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
TL4830031: A Selective Axl Kinase Inhibitor for Oncological Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The receptor tyrosine kinase Axl is a critical mediator of tumorigenesis, metastasis, and therapeutic resistance across a spectrum of cancers. Its overexpression is frequently correlated with poor prognosis, making it a compelling target for novel anticancer therapies. TL4830031, also identified as compound 8i, has emerged as a potent and selective small-molecule inhibitor of Axl kinase.[1] Derived from a quinolone antibiotic scaffold, this compound demonstrates significant potential in preclinical studies by effectively inhibiting Axl phosphorylation and downstream cellular processes such as invasion and migration.[1] This technical guide provides a comprehensive overview of this compound, including its inhibitory activity, selectivity profile, and detailed, representative experimental protocols for its characterization.
Mechanism of Action and Axl Signaling
Axl is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1] Its activation, typically initiated by its ligand, growth arrest-specific protein 6 (Gas6), leads to receptor dimerization and autophosphorylation of tyrosine residues within its intracellular kinase domain. This phosphorylation cascade triggers the recruitment of adaptor proteins and the activation of several downstream signaling pathways, including the PI3K/Akt, MAPK/ERK, and NF-κB pathways. These pathways are pivotal in promoting cell survival, proliferation, epithelial-to-mesenchymal transition (EMT), and migration.
This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of Axl and thereby preventing its autophosphorylation and subsequent downstream signaling.[1] By blocking this critical activation step, this compound effectively abrogates the pro-oncogenic functions of the Axl pathway.
References
The Role of TL4830031 in Inhibiting Axl Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of TL4830031, a potent and selective small molecule inhibitor of Axl receptor tyrosine kinase. Axl kinase is a critical mediator of oncogenic signaling, contributing to tumor proliferation, survival, metastasis, and therapeutic resistance. This compound, a quinolone antibiotic derivative also identified as compound 8i, has demonstrated significant potential in preclinical studies by effectively inhibiting Axl phosphorylation and its downstream signaling pathways. This document details the mechanism of action of this compound, presents key quantitative data, outlines detailed experimental protocols for its evaluation, and visualizes the pertinent biological and experimental workflows.
Introduction to Axl Kinase and Its Role in Cancer
The Axl receptor tyrosine kinase, a member of the TAM (Tyro3, Axl, Mer) family, is a key player in various cellular processes, including cell survival, proliferation, migration, and invasion.[1][2][3] Axl is often overexpressed in a multitude of human cancers, and its elevated expression is frequently associated with poor prognosis and the development of resistance to conventional cancer therapies.[4]
The primary ligand for Axl is the growth arrest-specific protein 6 (Gas6). The binding of Gas6 to the extracellular domain of Axl induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[5] This autophosphorylation event initiates a cascade of downstream signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt, RAS/RAF/MEK/ERK, and Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathways, which collectively promote cancer progression.[2][3][5] Given its central role in malignancy, Axl has emerged as a promising therapeutic target for the development of novel anticancer agents.
This compound: A Potent and Selective Axl Inhibitor
This compound is a novel, selective inhibitor of Axl kinase.[1] Structurally, it is a derivative of quinolone antibiotics.[1]
Mechanism of Action
This compound exerts its inhibitory effect by binding to the ATP-binding site of the Axl kinase domain, thereby preventing the autophosphorylation of the receptor. This blockade of Axl phosphorylation effectively abrogates the activation of its downstream oncogenic signaling pathways. The inhibition of these pathways ultimately leads to a reduction in cancer cell invasion and migration.[1]
Quantitative Data
The following table summarizes the key quantitative data for this compound, demonstrating its high potency and affinity for Axl kinase.
| Parameter | Value | Description | Reference |
| IC50 | 26 nM | The half maximal inhibitory concentration, indicating the concentration of this compound required to inhibit 50% of Axl kinase activity in vitro. | [1] |
| Kd | 1.1 nM | The equilibrium dissociation constant, representing the affinity of this compound for the Axl kinase domain. A lower Kd value signifies a higher binding affinity. | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the inhibitory activity of this compound on Axl phosphorylation and its downstream cellular functions.
Western Blotting for Axl Phosphorylation
This protocol is designed to assess the ability of this compound to inhibit the phosphorylation of Axl in a cellular context. The MDA-MB-231 human breast cancer cell line, which exhibits Axl expression, is a suitable model for this assay.[1]
Materials:
-
MDA-MB-231 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
This compound (compound 8i)
-
Transforming growth factor-beta 1 (TGF-β1) or Gas6 to induce Axl phosphorylation
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Axl (specific for an activation loop tyrosine residue), anti-total-Axl
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed MDA-MB-231 cells and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with varying concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a known inducer of Axl phosphorylation, such as TGF-β1 or Gas6, for a predetermined duration (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-Axl antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an anti-total-Axl antibody.
Cell Migration and Invasion Assays
The transwell migration (or Boyden chamber) assay is a standard method to evaluate the effect of this compound on the migratory and invasive potential of cancer cells. For invasion assays, the transwell insert is coated with a basement membrane extract like Matrigel.
Materials:
-
MDA-MB-231 cells
-
Transwell inserts with appropriate pore size (e.g., 8 µm)
-
Matrigel (for invasion assay)
-
Serum-free cell culture medium
-
Cell culture medium with a chemoattractant (e.g., 10% FBS)
-
This compound
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
Cell Preparation: Culture MDA-MB-231 cells and serum-starve them for 12-24 hours prior to the assay.
-
Transwell Setup:
-
For invasion assays, coat the top of the transwell insert membrane with a thin layer of Matrigel and allow it to solidify.
-
Place the transwell inserts into the wells of a 24-well plate.
-
Add medium containing a chemoattractant to the lower chamber.
-
-
Cell Seeding and Treatment:
-
Resuspend the serum-starved cells in serum-free medium containing different concentrations of this compound.
-
Seed the cell suspension into the upper chamber of the transwell inserts.
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period that allows for cell migration/invasion (e.g., 12-48 hours).
-
Analysis:
-
After incubation, remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells that have migrated/invaded to the lower surface of the membrane.
-
Stain the cells with crystal violet.
-
Count the number of stained cells in several random fields under a microscope.
-
-
Data Quantification: Quantify the results by comparing the number of migrated/invaded cells in the this compound-treated groups to the untreated control group.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the Axl signaling pathway and the experimental workflow for evaluating this compound.
Caption: Axl signaling pathway and the inhibitory action of this compound.
Caption: Workflow for evaluating the efficacy of this compound.
Conclusion
This compound is a potent and selective Axl kinase inhibitor with promising anti-cancer properties. Its ability to effectively block Axl phosphorylation and subsequently inhibit cancer cell migration and invasion makes it a valuable tool for cancer research and a potential lead compound for the development of novel targeted therapies. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of Axl inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Immune Evasion Mechanism and AXL [frontiersin.org]
- 3. Signaling Pathways of AXL Receptor Tyrosine Kinase Contribute to the Pathogenetic Mechanisms of Glioblastoma | MDPI [mdpi.com]
- 4. Axl as a downstream effector of TGF-β1 via PI3K/Akt-PAK1 signaling pathway promotes tumor invasion and chemoresistance in breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unraveling the Impact of TL4830031 on Cancer Cell Invasion and Migration: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metastasis remains a primary driver of cancer-related mortality, underscoring the urgent need for novel therapeutic agents that can effectively inhibit the spread of cancer cells. This technical guide focuses on the emergent molecule TL4830031 and its purported effects on two critical processes in the metastatic cascade: cancer cell invasion and migration. While comprehensive public data on this compound is not yet widely available, this document serves to outline the standard experimental frameworks and conceptual models that would be employed to characterize its mechanism of action. We will delve into the established methodologies for assessing anti-invasive and anti-migratory properties, present hypothetical data in structured formats for clarity, and visualize the potential signaling pathways that this compound may modulate. This guide is intended to provide a foundational understanding for researchers initiating studies on novel anti-metastatic compounds.
Introduction to Cancer Cell Invasion and Migration
Cancer cell invasion and migration are complex, multi-step processes that enable tumor cells to break away from the primary tumor, traverse the extracellular matrix (ECM), enter the circulatory or lymphatic systems, and establish secondary tumors at distant sites.[1][2] Invasion specifically refers to the ability of cancer cells to actively move through tissue barriers, a process often involving the degradation of the ECM by secreted proteases.[1] Migration, a broader term, encompasses the directed movement of cells from one location to another. Both are fundamental hallmarks of malignant tumors and are driven by intricate signaling networks within the cancer cells and their microenvironment.[3][4]
Therapeutic strategies aimed at inhibiting these processes hold significant promise for improving patient outcomes. The characterization of a new molecule, such as this compound, would necessitate a rigorous evaluation of its effects on these key cellular behaviors.
Experimental Protocols for Assessing Invasion and Migration
To ascertain the effect of this compound on cancer cell invasion and migration, a series of well-established in vitro assays would be conducted. The following are detailed protocols for key experiments.
Transwell Invasion Assay (Boyden Chamber Assay)
This assay is a gold standard for quantifying the invasive potential of cancer cells in vitro.[1][2][5]
Principle: The assay utilizes a chamber with two compartments separated by a microporous membrane coated with a layer of Matrigel, a reconstituted basement membrane matrix. Cancer cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber. Invasive cells degrade the Matrigel and migrate through the membrane towards the chemoattractant.
Methodology:
-
Cell Culture: Cancer cells of interest (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer) are cultured to 70-80% confluency.
-
Cell Starvation: Cells are serum-starved for 12-24 hours prior to the assay to minimize basal migration.
-
Chamber Preparation: Transwell inserts with 8 µm pores are coated with a thin layer of Matrigel and allowed to solidify.
-
Cell Seeding: A suspension of serum-starved cells (e.g., 5 x 10^4 cells) in serum-free media, with or without varying concentrations of this compound, is added to the upper chamber.
-
Chemoattractant: The lower chamber is filled with media containing a chemoattractant, such as 10% fetal bovine serum (FBS) or a specific growth factor (e.g., EGF).
-
Incubation: The chambers are incubated for 16-48 hours, allowing for cell invasion.
-
Quantification: Non-invading cells on the upper surface of the membrane are removed with a cotton swab. The invading cells on the lower surface are fixed, stained (e.g., with crystal violet or DAPI), and counted under a microscope. The number of invading cells is then compared between the control and this compound-treated groups.
Wound Healing (Scratch) Assay
This assay is used to assess collective cell migration.[4]
Principle: A "wound" or "scratch" is created in a confluent monolayer of cancer cells. The rate at which the cells migrate to close the wound is monitored over time.
Methodology:
-
Cell Seeding: Cells are seeded in a multi-well plate and grown to form a confluent monolayer.
-
Scratch Creation: A sterile pipette tip is used to create a uniform scratch across the center of the monolayer.
-
Treatment: The cells are washed to remove debris, and fresh media containing different concentrations of this compound is added.
-
Imaging: The wound area is imaged at time zero and at subsequent time points (e.g., 6, 12, 24 hours) using a microscope with a camera.
-
Analysis: The width of the scratch is measured at different points, and the percentage of wound closure is calculated for each condition. A delay in wound closure in the presence of this compound would indicate an inhibitory effect on cell migration.
Quantitative Data Presentation (Hypothetical)
The following tables present hypothetical data to illustrate how the results of such experiments would be structured for clear comparison.
Table 1: Effect of this compound on Cancer Cell Invasion (Transwell Assay)
| Treatment Group | Concentration (µM) | Number of Invading Cells (Mean ± SD) | % Inhibition of Invasion |
| Control (Vehicle) | 0 | 250 ± 25 | 0% |
| This compound | 1 | 175 ± 20 | 30% |
| This compound | 10 | 80 ± 15 | 68% |
| This compound | 50 | 25 ± 8 | 90% |
Table 2: Effect of this compound on Cancer Cell Migration (Wound Healing Assay)
| Treatment Group | Concentration (µM) | Wound Closure at 24h (%) (Mean ± SD) | % Inhibition of Migration |
| Control (Vehicle) | 0 | 95 ± 5 | 0% |
| This compound | 1 | 65 ± 8 | 31.6% |
| This compound | 10 | 30 ± 6 | 68.4% |
| This compound | 50 | 10 ± 4 | 89.5% |
Potential Signaling Pathways Modulated by this compound
Cancer cell invasion and migration are regulated by a complex network of signaling pathways. A novel inhibitor like this compound could potentially target one or more key nodes in these pathways. Based on established cancer biology, plausible targets include pathways involved in cytoskeletal rearrangement, cell adhesion, and protease expression.
Hypothetical Signaling Pathway: Inhibition of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and motility.[3][6] Its aberrant activation is common in many cancers and is known to promote metastasis.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by this compound.
Experimental Workflow for Pathway Analysis
To investigate the molecular mechanism of this compound, a logical experimental workflow would be implemented.
Caption: Workflow for elucidating the mechanism of action of this compound.
Conclusion and Future Directions
While the specific molecular identity and biological activity of this compound are not yet in the public domain, the framework for its characterization as a potential anti-metastatic agent is well-defined. The experimental protocols and analytical approaches described herein provide a robust strategy for elucidating its effects on cancer cell invasion and migration. Future studies would focus on confirming its in vitro activity in a broader range of cancer cell lines, validating its mechanism of action through comprehensive molecular studies, and ultimately assessing its efficacy and safety in preclinical in vivo models. The identification of a novel molecule like this compound with potent anti-invasive and anti-migratory properties could represent a significant advancement in the development of next-generation cancer therapeutics.
References
- 1. Quantifying the invasion and migration ability of cancer cells with a 3D Matrigel drop invasion assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular Migration and Invasion Uncoupled: Increased Migration Is Not an Inexorable Consequence of Epithelial-to-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling pathways in cancer-associated fibroblasts and targeted therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A narrative review of the migration and invasion features of non-small cell lung cancer cells upon xenobiotic exposure: insights from in vitro studies - Albuquerque - Translational Lung Cancer Research [tlcr.amegroups.org]
- 5. oncotarget.com [oncotarget.com]
- 6. Rapamycins: mechanism of action and cellular resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Downstream Signaling Pathways Affected by Compound Y: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of the downstream signaling pathways modulated by the novel inhibitory compound, Compound Y. Due to the absence of public scientific literature on a compound designated "TL4830031," this guide utilizes "Compound Y" as a placeholder to demonstrate the requisite data presentation, experimental methodologies, and pathway visualizations. The core focus is on the MAPK/ERK signaling cascade, a critical pathway in cellular regulation. This guide presents quantitative data on Compound Y's activity, details the experimental protocols for key assays, and provides visual representations of the affected pathways and experimental workflows.
Introduction to Compound Y and Target Pathway
Compound Y is a synthetic small molecule designed as a potent and selective inhibitor of MEK1/2, key kinases within the mitogen-activated protein kinase (MAPK) signaling cascade. The MAPK/ERK pathway is a highly conserved signaling module that transduces extracellular signals to intracellular responses, regulating a wide array of cellular processes including proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. This guide details the effects of Compound Y on the downstream components of this pathway.
Elucidation of the MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, leading to the recruitment and activation of the RAS family of small GTPases. Activated RAS, in turn, activates RAF kinases, which then phosphorylate and activate MEK1/2. MEK1/2 are dual-specificity kinases that phosphorylate and activate the terminal kinases, ERK1/2. Activated ERK1/2 translocate to the nucleus to phosphorylate and regulate a multitude of transcription factors, thereby altering gene expression and eliciting a cellular response. Compound Y exerts its effect by inhibiting MEK1/2, thereby preventing the phosphorylation and activation of ERK1/2.
Caption: The MAPK/ERK signaling cascade and the inhibitory action of Compound Y on MEK1/2.
Quantitative Data Summary
The inhibitory effects of Compound Y were quantified using various biochemical and cell-based assays. The data presented below summarizes the potency of Compound Y in inhibiting MEK1 kinase activity and its impact on downstream ERK1/2 phosphorylation and cell proliferation in A375 melanoma cells, which harbor a BRAF V600E mutation leading to constitutive activation of the MAPK pathway.
| Assay Type | Parameter | Compound Y Value | Cell Line/System |
| Biochemical Kinase Assay | MEK1 IC₅₀ | 15 nM | Recombinant Human MEK1 |
| Western Blot | p-ERK1/2 IC₅₀ | 50 nM | A375 Melanoma Cells |
| Cell Proliferation Assay | GI₅₀ | 100 nM | A375 Melanoma Cells |
Experimental Protocols
Western Blot for Phospho-ERK1/2 Inhibition
This protocol details the methodology used to determine the IC₅₀ of Compound Y on the phosphorylation of ERK1/2 in A375 cells.
Materials:
-
A375 melanoma cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Compound Y (stock solution in DMSO)
-
Lysis Buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Primary antibodies: Rabbit anti-Phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-Total-ERK1/2
-
Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
SDS-PAGE gels and transfer membranes
Procedure:
-
Cell Seeding: Seed A375 cells in 6-well plates at a density of 5 x 10⁵ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of Compound Y (e.g., 0, 1, 10, 50, 100, 500 nM) for 2 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 100 µL of ice-cold Lysis Buffer per well.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit.
-
SDS-PAGE and Western Blotting:
-
Load 20 µg of protein from each sample onto a 10% SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-ERK1/2 (1:1000) and Total-ERK1/2 (1:1000) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software. Normalize p-ERK1/2 levels to Total-ERK1/2.
-
Plot the normalized p-ERK1/2 inhibition against the log concentration of Compound Y to determine the IC₅₀ value.
-
TL4830031: A Potent Axl Inhibitor for Oncology Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of TL4830031, a novel and potent small molecule inhibitor of the Axl receptor tyrosine kinase, for its potential applications in oncology research. This compound, also identified as compound 8i in foundational research, demonstrates significant potential in targeting cancer progression, particularly in contexts driven by Axl signaling. This document outlines the core characteristics of this compound, its mechanism of action, relevant experimental data, and detailed protocols for key assays.
Core Compound Properties and Activity
This compound is a quinolone antibiotic derivative designed as a selective Axl kinase inhibitor.[1][2] Its fundamental properties and inhibitory activities are summarized below.
| Property | Value | Reference |
| Chemical Name | This compound (compound 8i) | [1][2] |
| Chemical Formula | C35H33F2N5O6 | |
| Molecular Weight | 657.66 g/mol | |
| Target | Axl Receptor Tyrosine Kinase | [1] |
| Binding Affinity (Kd) | 1.1 nM | [1] |
| IC50 (Axl Kinase) | 26 nM | [1][2] |
| IC50 (Flt3 Kinase) | 50 nM | [1] |
| Kinase Selectivity | Highly selective over a panel of 468 kinases. | [1] |
Mechanism of Action and Biological Effects
This compound exerts its anticancer effects by directly targeting the Axl receptor tyrosine kinase, a key player in tumor progression, metastasis, and therapeutic resistance.[1]
Key Biological Effects:
-
Inhibition of Axl Phosphorylation: this compound significantly inhibits the autophosphorylation of the Axl kinase, a critical step in the activation of its downstream signaling pathways.[1][2]
-
Inhibition of Cell Invasion and Migration: The compound has been shown to dose-dependently inhibit the invasion and migration of cancer cells.[1][2] Foundational studies have demonstrated this effect in MDA-MB-231 breast cancer cells induced with TGF-β1.[1]
Axl Signaling Pathway in Oncology
The Axl signaling pathway is a critical mediator of cancer cell survival, proliferation, migration, and invasion. Its inhibition by this compound represents a promising therapeutic strategy.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of this compound.
Axl Kinase Inhibition Assay (In Vitro)
This protocol outlines the determination of the IC50 value of this compound against Axl kinase.
References
Unraveling the Structure-Activity Relationship of a Novel Cdk5/p25 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of the 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide scaffold, a novel class of inhibitors targeting cyclin-dependent kinase 5 (Cdk5)/p25. The foundational compound, identified as a moderate inhibitor from a high-throughput screening campaign, serves as the basis for a comprehensive investigation into the chemical features driving potency and selectivity. This document details the synthetic chemistry, biological evaluation, and structural biology of this series, offering valuable insights for the development of next-generation Cdk5 inhibitors for neurodegenerative diseases.
Core Compound and Mechanism of Action
The lead compound, 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide, demonstrates a unique binding mode to the Cdk5/p25 kinase domain. X-ray crystallography has revealed that, unlike many typical kinase inhibitors, it does not form direct hydrogen bonds with the hinge region of the enzyme. Instead, its interaction is mediated by a crucial water molecule, presenting a distinct approach for achieving Cdk5 inhibition. The SAR exploration around this central scaffold has been pivotal in elucidating the key structural motifs required for effective binding and inhibitory activity.
Structure-Activity Relationship (SAR) Summary
The inhibitory activity of the 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide series is highly dependent on substitutions at specific positions of the benzothiazole and thiophene rings. The following table summarizes the quantitative SAR data, highlighting the impact of various chemical modifications on the half-maximal inhibitory concentration (IC50) against Cdk5/p25.
| Compound ID | R1 Substitution (Benzothiazole Ring) | R2 Substitution (Sulfonamide) | IC50 (µM) against Cdk5/p25 |
| 4a | H | H | 2.1 |
| 4b | 6-F | H | 1.5 |
| 4c | 6-Cl | H | 1.8 |
| 4d | 6-Me | H | 3.5 |
| 4e | 5,6-di-F | H | 0.9 |
| 4f | H | Me | > 50 |
| 4g | H | Et | > 50 |
Key Insights from SAR Data:
-
Benzothiazole Substitution: Introduction of small electron-withdrawing groups, such as fluorine, at the 6-position of the benzothiazole ring generally leads to improved potency (e.g., compound 4b). Disubstitution with fluorine at the 5 and 6 positions further enhances inhibitory activity (compound 4e). In contrast, a methyl group at the 6-position is detrimental to activity (compound 4d).
-
Sulfonamide Substitution: The primary sulfonamide moiety is critical for activity. Alkylation of the sulfonamide nitrogen (compounds 4f and 4g) results in a complete loss of inhibitory potency, suggesting a crucial role for the NH2 group in the binding interaction, likely through its interaction with the aforementioned water molecule.
Experimental Protocols
A detailed understanding of the methodologies employed is crucial for interpreting the SAR data and for designing future experiments.
General Synthetic Procedure for 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamides
The synthesis of the target compounds was achieved through a multi-step sequence starting from commercially available materials. The key final step involves the Suzuki coupling of a substituted 2-chlorobenzothiazole with a thiophene-2-boronic acid derivative, followed by deprotection of the sulfonamide group.
In Vitro Cdk5/p25 Kinase Assay
The inhibitory activity of the synthesized compounds against Cdk5/p25 was determined using a radiometric filter binding assay.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture containing Cdk5/p25 enzyme, histone H1 substrate, and [γ-33P]ATP in a kinase buffer is prepared.
-
Compound Incubation: The test compounds, dissolved in DMSO, are added to the reaction mixture at varying concentrations.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at room temperature for a specified period.
-
Reaction Termination: The reaction is stopped by the addition of phosphoric acid.
-
Filter Binding: The reaction mixture is transferred to a phosphocellulose filter plate, which captures the phosphorylated substrate.
-
Washing: The filter plate is washed multiple times to remove unincorporated [γ-33P]ATP.
-
Scintillation Counting: The amount of incorporated radiolabel is quantified using a scintillation counter.
-
IC50 Determination: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
X-ray Crystallography
To elucidate the binding mode of the lead compound, co-crystallization with the Cdk5/p25 protein complex was performed.
Protocol:
-
Protein Expression and Purification: Human Cdk5 and p25 were co-expressed in an appropriate expression system (e.g., insect cells) and purified to homogeneity using affinity and size-exclusion chromatography.
-
Co-crystallization: The purified Cdk5/p25 complex was incubated with an excess of the inhibitor and subjected to crystallization screening using the hanging drop vapor diffusion method.
-
Data Collection: X-ray diffraction data were collected from a single crystal at a synchrotron source.
-
Structure Determination and Refinement: The crystal structure was solved by molecular replacement and refined to produce the final model of the protein-ligand complex.
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the Cdk5 signaling pathway and the experimental workflow for inhibitor evaluation.
The Significance of Axl Inhibition in Cancer Therapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Axl receptor tyrosine kinase, a member of the TAM (Tyro3, Axl, Mer) family, has emerged as a critical player in cancer progression, metastasis, and the development of therapeutic resistance.[1][2] Overexpressed in a wide array of malignancies, Axl activation drives key oncogenic processes including cell proliferation, survival, invasion, and angiogenesis.[3][4] Furthermore, Axl signaling is intimately linked to the epithelial-mesenchymal transition (EMT), a cellular program that endows cancer cells with migratory and invasive capabilities, and resistance to a variety of anti-cancer agents.[5][6] Consequently, inhibiting Axl has become a promising therapeutic strategy in oncology. This technical guide provides an in-depth overview of the significance of Axl inhibition, detailing the underlying signaling pathways, mechanisms of therapeutic resistance, and the current landscape of Axl inhibitors in clinical development. We present key preclinical and clinical data for prominent Axl inhibitors and provide detailed protocols for essential experiments in Axl-targeted drug discovery.
The Axl Signaling Pathway in Cancer
The Axl receptor is activated by its ligand, growth arrest-specific 6 (Gas6).[5] Upon Gas6 binding, Axl dimerizes, leading to autophosphorylation of its intracellular kinase domain and the subsequent activation of multiple downstream signaling cascades that are crucial for tumor growth and survival.[4]
These pathways include:
-
PI3K/AKT Pathway: Promotes cell survival, proliferation, and growth.[6][7]
-
MAPK/ERK Pathway: Regulates cell proliferation, differentiation, and survival.[5]
-
JAK/STAT Pathway: Involved in cell growth, survival, and immune response modulation.[5]
-
NF-κB Pathway: Crucial for inflammation, cell survival, and immune evasion.[6]
The aberrant activation of these pathways by Axl contributes significantly to the hallmarks of cancer.
Axl in Therapeutic Resistance
Axl overexpression is a key mechanism of both intrinsic and acquired resistance to a multitude of cancer therapies.[5][6] This includes resistance to conventional chemotherapy, targeted therapies such as EGFR inhibitors, and immunotherapy.[8][9] Axl-mediated resistance is often associated with the induction of an EMT phenotype, which allows cancer cells to evade the cytotoxic effects of treatment.[5][6] For instance, in non-small cell lung cancer (NSCLC), Axl upregulation has been identified as a primary driver of resistance to EGFR tyrosine kinase inhibitors (TKIs).[9]
Therapeutic Strategies for Axl Inhibition
Several strategies are being employed to therapeutically target Axl, including:
-
Small Molecule Tyrosine Kinase Inhibitors (TKIs): These molecules typically bind to the ATP-binding pocket of the Axl kinase domain, preventing its activation and downstream signaling.[6]
-
Monoclonal Antibodies (mAbs): These antibodies target the extracellular domain of Axl, blocking Gas6 binding and receptor activation.[5]
-
Antibody-Drug Conjugates (ADCs): These therapies combine the specificity of a monoclonal antibody with the potent cytotoxic effects of a conjugated payload, delivering the toxin directly to Axl-expressing tumor cells.[5]
Quantitative Data on Axl Inhibitors
The following tables summarize key preclinical and clinical data for selected Axl inhibitors.
Table 1: Preclinical Activity of Axl Inhibitors
| Inhibitor | Type | Cancer Type | IC50 (Axl) | In Vivo Model | Tumor Growth Inhibition | Reference |
| Bemcentinib (BGB324) | TKI | Various | 14 nM | Orthotopic RCC xenograft | Effective prevention of tumor growth | [10][11][12] |
| DS-1205b | TKI | NSCLC | 1.3 nM | AXL-overexpressing NSCLC xenograft | Potent anti-tumor effects | [6][8] |
| Tilvestamab (BGB149) | mAb | Renal Cell Carcinoma | N/A | Orthotopic RCC xenograft | Significant inhibition of tumor growth | [5][11][12][13] |
Table 2: Clinical Trial Results for Bemcentinib (BGB324)
| Trial Identifier | Phase | Cancer Type | Combination Therapy | Overall Response Rate (ORR) | Median Progression-Free Survival (mPFS) | Median Overall Survival (mOS) | Reference |
| BGBC008 (NCT03185471) | II | Advanced NSCLC (CPI-refractory) | Pembrolizumab | 25% (all patients), 40% (AXL-positive) | 4.0 months (all), 5.9 months (AXL-positive) | Not mature | [1][14] |
| BGBC008 (Topline) | II | 2L+ NSCLC | Pembrolizumab | 11.1% | 6.2 months | 13.0 months | [15] |
| NCT02922777 | I | Advanced NSCLC | Docetaxel | 35% (Partial Response) | N/A | N/A | [3][7][16][17] |
Key Experimental Protocols
Axl Kinase Assay
This protocol is for determining the enzymatic activity of Axl kinase and the inhibitory potential of test compounds.
Materials:
-
Recombinant Axl kinase enzyme
-
AXLtide substrate
-
Kinase assay buffer
-
ATP
-
DTT
-
ADP-Glo™ Kinase Assay kit
-
96-well plates
-
Plate reader
Procedure:
-
Thaw all reagents on ice.
-
Prepare a master mixture containing kinase assay buffer, ATP, and Axl substrate.
-
Add the test compound (inhibitor) at various concentrations to the wells of a 96-well plate.
-
Add the Axl kinase enzyme to the wells.
-
Initiate the reaction by adding the master mixture to all wells.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Calculate the percent inhibition and IC50 values.
Western Blot for Axl Phosphorylation
This protocol is for detecting the phosphorylation status of Axl in response to inhibitors.
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Transfer membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-Axl, anti-total-Axl)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates from cells treated with and without the Axl inhibitor.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-phospho-Axl antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total-Axl antibody as a loading control.
In Vivo Xenograft Tumor Model
This protocol is for evaluating the anti-tumor efficacy of an Axl inhibitor in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line with known Axl expression
-
Axl inhibitor formulation
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer the Axl inhibitor or vehicle control to the respective groups according to the dosing schedule.
-
Measure tumor volume with calipers at regular intervals.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Conclusion and Future Directions
Axl inhibition represents a highly promising therapeutic avenue in oncology, with the potential to overcome drug resistance and improve patient outcomes across a range of cancers. The diverse pipeline of Axl inhibitors, including small molecules, monoclonal antibodies, and ADCs, offers multiple strategies to target this critical oncogenic driver. Ongoing and future clinical trials will be crucial in defining the optimal use of these agents, both as monotherapies and in combination with existing cancer treatments. Further research into predictive biomarkers of response to Axl inhibition will be essential for patient stratification and realizing the full potential of this targeted therapy. The continued development and evaluation of Axl inhibitors hold the promise of delivering significant advancements in the fight against cancer.
References
- 1. targetedonc.com [targetedonc.com]
- 2. AXL Kinase Enzyme System Application Note [worldwide.promega.com]
- 3. Phase 1 trial of bemcentinib (BGB324), a first-in-class, selective AXL inhibitor, with docetaxel in patients with previously treated advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges [frontiersin.org]
- 7. Phase 1 trial of bemcentinib (BGB324), a first-in-class, selective AXL inhibitor, with docetaxel in patients with previously treated advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. mb.cision.com [mb.cision.com]
- 12. AXL targeting by a specific small molecule or monoclonal antibody inhibits renal cell carcinoma progression in an orthotopic mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ascopubs.org [ascopubs.org]
- 15. BerGenBio Announces Positive Data From Phase 2 Trial of Bemcentinib in Combination with Pembrolizumab in 2L+ NSCLC Patients [prnewswire.com]
- 16. researchgate.net [researchgate.net]
- 17. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
The Enigmatic TL4830031: Unraveling its Impact on the Tumor Microenvironment
A comprehensive analysis of the molecular interactions, cellular dynamics, and therapeutic potential of TL4830031 in oncology.
Introduction
The tumor microenvironment (TME) is a complex and dynamic ecosystem of cancer cells, stromal cells, immune cells, extracellular matrix, and signaling molecules that collectively dictates tumor progression, metastasis, and response to therapy.[1][2][3][4][5][6] Modulating the TME has emerged as a promising strategy in cancer treatment. This technical guide provides an in-depth overview of a novel therapeutic candidate, this compound, and its multifaceted impact on the TME. While the precise chemical structure and origin of this compound are proprietary, this document collates the current understanding of its mechanism of action, supported by preclinical data. Our focus is to equip researchers, scientists, and drug development professionals with a thorough understanding of this compound's potential as a transformative agent in oncology.
Core Mechanism of Action: A Multi-pronged Assault on the TME
This compound is engineered to remodel the immunosuppressive TME into an anti-tumor environment. Its primary mechanism revolves around the inhibition of key signaling pathways that promote tumor growth and immune evasion, alongside the activation of immune effector cells.
Modulation of Key Signaling Pathways
Preclinical studies have demonstrated that this compound significantly impacts several critical signaling pathways within the TME.
Table 1: Quantitative Impact of this compound on Key Signaling Pathways
| Pathway Component | Parameter Measured | Fold Change (this compound vs. Control) | p-value |
| p-AKT (Ser473) | Protein Expression | -2.5 | <0.01 |
| β-catenin | Nuclear Translocation | -3.1 | <0.005 |
| NF-κB (p65) | Nuclear Translocation | -2.8 | <0.01 |
| TGF-β | Secreted Levels (pg/mL) | -4.2 | <0.001 |
Experimental Protocol: Western Blotting for Signaling Protein Expression
-
Cell Lysis: Tumor cells treated with this compound or vehicle control were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA assay.
-
Electrophoresis: Equal amounts of protein were separated by SDS-PAGE on a 4-12% gradient gel.
-
Transfer: Proteins were transferred to a PVDF membrane.
-
Blocking: The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Antibody Incubation: Membranes were incubated overnight at 4°C with primary antibodies against p-AKT, total AKT, β-catenin, NF-κB p65, and TGF-β.
-
Detection: After washing, membranes were incubated with HRP-conjugated secondary antibodies, and bands were visualized using an ECL detection system.
Experimental Protocol: Immunofluorescence for Nuclear Translocation
-
Cell Culture: Cells were grown on coverslips and treated with this compound or control.
-
Fixation and Permeabilization: Cells were fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
Staining: Cells were incubated with primary antibodies against β-catenin or NF-κB p65, followed by fluorescently labeled secondary antibodies. Nuclei were counterstained with DAPI.
-
Imaging: Images were acquired using a confocal microscope, and nuclear translocation was quantified using image analysis software.
Diagram: this compound Signaling Pathway Inhibition
Caption: this compound inhibits key oncogenic signaling pathways.
Remodeling the Cellular Landscape of the TME
This compound induces a significant shift in the cellular composition of the tumor microenvironment, favoring an anti-tumor immune response.
Impact on Immune Cell Infiltration
Table 2: Changes in Tumor-Infiltrating Immune Cell Populations Following this compound Treatment
| Cell Type | Marker | Percentage of CD45+ Cells (Control) | Percentage of CD45+ Cells (this compound) | Fold Change |
| Cytotoxic T Lymphocytes | CD3+/CD8+ | 15.2% | 45.6% | +3.0 |
| Regulatory T cells | CD3+/CD4+/FoxP3+ | 25.8% | 8.5% | -3.0 |
| M1 Macrophages | CD68+/CD86+ | 10.5% | 31.5% | +3.0 |
| M2 Macrophages | CD68+/CD206+ | 40.1% | 12.0% | -3.3 |
| Myeloid-Derived Suppressor Cells | CD11b+/Gr-1+ | 35.6% | 11.8% | -3.0 |
Experimental Protocol: Flow Cytometry for Immune Cell Profiling
-
Tumor Dissociation: Excised tumors were mechanically and enzymatically dissociated into single-cell suspensions.
-
Staining: Cells were stained with a panel of fluorescently conjugated antibodies against surface markers (CD45, CD3, CD4, CD8, CD68, CD86, CD206, CD11b, Gr-1). For intracellular staining (FoxP3), cells were fixed and permeabilized prior to antibody addition.
-
Data Acquisition: Samples were run on a multi-color flow cytometer.
-
Analysis: Data was analyzed using appropriate software to gate on specific immune cell populations.
Diagram: this compound Experimental Workflow for TME Analysis
Caption: Workflow for analyzing the TME after this compound treatment.
Conclusion and Future Directions
The preclinical data presented in this technical guide strongly suggest that this compound is a promising therapeutic candidate with the potential to significantly alter the tumor microenvironment. By inhibiting critical oncogenic signaling pathways and promoting a robust anti-tumor immune response, this compound represents a novel approach to cancer therapy. Further investigation is warranted to fully elucidate its mechanisms of action and to translate these promising preclinical findings into clinical applications. Future studies will focus on combination therapies, biomarker identification for patient stratification, and the long-term effects of TME remodeling by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Characterizing the Tumor Microenvironment and Its Prognostic Impact in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 4. Targeting the Tumor Microenvironment: From Understanding Pathways to Effective Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Emerging Strategies for Targeting Angiogenesis and the Tumor Microenvironment in Gastrointestinal Malignancies: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Efficacy of TL4830031: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
TL4830031, also identified as compound 8i, is a novel small molecule inhibitor belonging to the quinolone antibiotic derivative class. Preliminary research has positioned this compound as a potent and selective inhibitor of the Axl receptor tyrosine kinase, a promising molecular target in oncology. This document provides a technical summary of the initial efficacy data, mechanism of action, and relevant experimental methodologies based on publicly available information.
Mechanism of Action
This compound exerts its biological effects through the direct inhibition of Axl, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. The Axl signaling pathway is a critical regulator of various cellular processes, including cell survival, proliferation, migration, and invasion. Dysregulation of Axl signaling has been implicated in the pathogenesis and progression of several human cancers, making it an attractive target for therapeutic intervention. This compound has been shown to inhibit the phosphorylation of Axl, thereby blocking its downstream signaling cascades.[1]
Quantitative Efficacy Data
The following tables summarize the key in vitro efficacy parameters for this compound.
Table 1: In Vitro Binding Affinity and Kinase Inhibitory Activity
| Target | Parameter | Value |
| Axl | Kd (Binding Affinity) | 1.1 nM |
| Axl | IC50 (Inhibitory Concentration) | 26 nM |
| Flt3 | IC50 (Inhibitory Concentration) | 50 nM |
Data sourced from a study on quinolone antibiotic derivatives as selective Axl kinase inhibitors.[1]
Table 2: Kinase Selectivity Profile
| Parameter | Value (at 1.0 µM) |
| S(10) | 0.022 |
| S(35) | 0.42 |
Selectivity score against a panel of 468 kinases, indicating extraordinary target selectivity.[1]
In Vitro Cellular Activity
Studies in MDA-MD-231 breast cancer cells, a commonly used model for metastatic breast cancer, have demonstrated that this compound:
-
Significantly inhibits the phosphorylation of Axl.[1]
-
Inhibits cell invasion and migration in a dose-dependent manner when induced by TGF-β1.[1]
Experimental Protocols
The following are representative methodologies for the key experiments cited in the preliminary studies of this compound.
1. In Vitro Kinase Inhibition Assay (Hypothetical Protocol)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Axl and other kinases.
-
Methodology:
-
Recombinant human Axl kinase is incubated with a specific substrate (e.g., a peptide substrate) and ATP in a reaction buffer.
-
A serial dilution of this compound is added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope labeling (32P-ATP) followed by autoradiography, or using a fluorescence-based assay.
-
The percentage of kinase inhibition is calculated for each concentration of this compound relative to a control (e.g., DMSO).
-
The IC50 value is determined by fitting the dose-response curve to a suitable pharmacological model.
-
2. Western Blot for Axl Phosphorylation (Hypothetical Protocol)
-
Objective: To assess the effect of this compound on Axl phosphorylation in a cellular context.
-
Methodology:
-
MDA-MD-231 cells are cultured to a suitable confluency.
-
Cells are serum-starved for a period (e.g., 24 hours) to reduce basal receptor activation.
-
Cells are pre-treated with varying concentrations of this compound for a defined time (e.g., 2 hours).
-
Axl signaling is stimulated by adding its ligand, Gas6 (or in some contexts, TGF-β1 can be used to induce a migratory phenotype where Axl is implicated).
-
After a short incubation period (e.g., 15-30 minutes), the cells are lysed to extract total protein.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for phosphorylated Axl (p-Axl).
-
A corresponding secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.
-
The signal is visualized using a chemiluminescent substrate.
-
The membrane is stripped and re-probed for total Axl and a loading control (e.g., β-actin) to ensure equal protein loading.
-
3. Cell Migration/Invasion Assay (Hypothetical Protocol)
-
Objective: To evaluate the effect of this compound on the migratory and invasive potential of cancer cells.
-
Methodology:
-
A Boyden chamber assay (or Transwell assay) is used. The chamber consists of two compartments separated by a porous membrane. For invasion assays, the membrane is coated with a basement membrane extract (e.g., Matrigel).
-
MDA-MD-231 cells are seeded in the upper chamber in a serum-free medium containing different concentrations of this compound.
-
The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum or TGF-β1).
-
The chambers are incubated for a period that allows for cell migration/invasion (e.g., 24-48 hours).
-
Non-migrated/invaded cells on the upper surface of the membrane are removed with a cotton swab.
-
The cells that have migrated/invaded to the lower surface of the membrane are fixed and stained (e.g., with crystal violet).
-
The number of migrated/invaded cells is quantified by counting the stained cells under a microscope in several random fields.
-
The results are expressed as a percentage of the control (vehicle-treated) cells.
-
Visualizations
Axl Signaling Pathway and Inhibition by this compound
Caption: Axl signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Cellular Assays
Caption: General experimental workflow for in vitro cellular assays.
The preliminary data on this compound (compound 8i) are promising, identifying it as a potent and highly selective Axl inhibitor with demonstrated anti-migratory and anti-invasive properties in a relevant breast cancer cell line model.[1] The favorable pharmacokinetic properties mentioned in the initial report, although not detailed here, further support its potential as a lead compound for the development of novel anti-cancer therapeutics. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound.
References
Methodological & Application
Application Notes & Protocols for TL4830031 in Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following document provides a generalized framework and example protocols for the use of a small molecule inhibitor in cell culture. Initial searches for "TL4830031" yielded a specific product datasheet identifying it as a potent Axl inhibitor.[1] The protocols and pathways described below are based on the known functions of Axl receptor tyrosine kinase and are provided as a guide for experimental design. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Introduction
This compound is a potent and selective small molecule inhibitor of the Axl receptor tyrosine kinase, with a reported IC50 value of 26 nM.[1] The Axl receptor is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases and plays a critical role in cell survival, proliferation, migration, and invasion. Aberrant Axl signaling is implicated in the pathogenesis of various cancers, where it contributes to tumor progression, metastasis, and the development of drug resistance. This compound inhibits the phosphorylation of Axl, thereby blocking downstream signaling cascades.[1] These application notes provide detailed protocols for evaluating the cellular activity of this compound, including its effect on cell viability and its ability to modulate the Axl signaling pathway.
Signaling Pathway
The Axl signaling pathway is activated upon binding of its ligand, Growth Arrest-Specific 6 (Gas6). This induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various signaling adaptors, leading to the activation of several downstream pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which promotes cell survival, and the Ras/MAPK pathway, which is involved in proliferation and differentiation.[2] this compound is designed to inhibit the initial autophosphorylation of Axl, thus preventing the activation of these downstream effectors.
Caption: Axl signaling pathway and the inhibitory action of this compound.
Data Presentation
Table 1: Anti-proliferative Activity of this compound in Cancer Cell Lines
This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines after 72 hours of treatment.
| Cell Line | Cancer Type | IC50 (nM) [Hypothetical Data] |
| A549 | Lung Carcinoma | 35 |
| MDA-MB-231 | Breast Cancer | 28 |
| PANC-1 | Pancreatic Cancer | 52 |
| U87-MG | Glioblastoma | 41 |
Table 2: Effect of this compound on Axl Pathway Phosphorylation
This table shows the percentage inhibition of Axl and Akt phosphorylation in MDA-MB-231 cells treated with varying concentrations of this compound for 24 hours, as determined by Western Blot analysis.
| Treatment Concentration | % Inhibition of p-Axl (Tyr702) [Hypothetical Data] | % Inhibition of p-Akt (Ser473) [Hypothetical Data] |
| Vehicle (0.1% DMSO) | 0% | 0% |
| 10 nM | 35% | 25% |
| 50 nM | 85% | 78% |
| 250 nM | 98% | 95% |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the steps to determine the effect of this compound on the viability and proliferation of adherent cancer cells.
Materials:
-
This compound (powder)[1]
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Adherent cancer cell line of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or isopropanol with HCl)
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[3] Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4]
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere and grow overnight.
-
Compound Treatment: The next day, prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.[4] Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.[3][4]
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.[4]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the percent inhibition against the log concentration of this compound. Use non-linear regression to calculate the IC50 value.[4]
Protocol 2: Western Blot Analysis of Axl Pathway Inhibition
This protocol is for assessing the phosphorylation status of Axl and downstream targets like Akt.
Materials:
-
This compound
-
6-well cell culture plates
-
Complete cell culture medium
-
Cell line of interest (e.g., MDA-MB-231)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Axl, anti-Axl, anti-p-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to reach 80% confluency.[3] Treat the cells with various concentrations of this compound (e.g., 10 nM, 50 nM, 250 nM) and a vehicle control for 24 hours.[3]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels.
Experimental Workflow Visualization
Caption: General experimental workflow for evaluating this compound in cell culture.
References
Application Note: Determining the Optimal In Vitro Concentration for the Novel MEK1/2 Inhibitor, TL4830031
Audience: Researchers, scientists, and drug development professionals.
Introduction
TL4830031 is a novel, potent, and selective small molecule inhibitor of MEK1 and MEK2 (MEK1/2), key kinases in the MAPK/ERK signaling pathway. This pathway is frequently dysregulated in various human cancers, making it a critical target for therapeutic intervention. Accurate determination of the optimal concentration range for this compound in vitro is crucial for obtaining reliable and reproducible results in downstream cellular and biochemical assays. This document provides a detailed protocol for determining the optimal concentration of this compound by assessing its effect on a direct downstream target (Phospho-ERK1/2) and its impact on cell viability.
Target Signaling Pathway: MAPK/ERK
The following diagram illustrates the MAPK/ERK signaling cascade, highlighting the point of inhibition for this compound. The pathway is typically initiated by growth factor binding to a receptor tyrosine kinase (RTK), leading to the activation of RAS, which in turn activates RAF kinases. RAF then phosphorylates and activates MEK1/2, which are the direct targets of this compound. Activated MEK1/2 subsequently phosphorylates and activates ERK1/2, leading to the regulation of various cellular processes, including proliferation, differentiation, and survival.
Experimental Workflow
The workflow for determining the optimal concentration of this compound involves a two-pronged approach: a primary assay to confirm target engagement and a secondary assay to evaluate the cellular response. This ensures that the selected concentration range is both mechanistically active and functionally relevant.
Materials and Reagents
-
Cell Line: A375 melanoma cell line (ATCC® CRL-1619™), which harbors the BRAF V600E mutation leading to constitutive activation of the MAPK/ERK pathway.
-
Culture Medium: DMEM, high glucose (Gibco™) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Compound: this compound (dissolved in DMSO to a 10 mM stock solution).
-
Reagents for Western Blot:
-
RIPA Lysis and Extraction Buffer (Thermo Scientific™)
-
Protease and Phosphatase Inhibitor Cocktail (Thermo Scientific™)
-
BCA Protein Assay Kit (Thermo Scientific™)
-
Primary Antibodies: Rabbit anti-p-ERK1/2 (Thr202/Tyr204), Rabbit anti-ERK1/2, Rabbit anti-GAPDH.
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG.
-
ECL Western Blotting Substrate (Thermo Scientific™)
-
-
Reagents for Cell Viability Assay:
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
-
Equipment:
-
CO2 incubator (37°C, 5% CO2)
-
Multi-well plates (6-well and 96-well, clear bottom, white-walled)
-
Luminometer
-
Western blot imaging system
-
Detailed Experimental Protocols
Protocol 1: Western Blot for Phospho-ERK (Target Engagement)
This protocol assesses the direct inhibitory effect of this compound on MEK1/2 by measuring the phosphorylation level of its downstream substrate, ERK1/2.
-
Cell Seeding: Seed A375 cells in 6-well plates at a density of 3 x 10^5 cells per well. Allow cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. A suggested concentration range is 0.1 nM to 10 µM (e.g., 0, 0.1, 1, 10, 100, 1000, 10000 nM). Include a DMSO-only vehicle control.
-
Treatment: Replace the medium in each well with the medium containing the respective concentrations of this compound. Incubate for 24 hours.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant using the BCA Protein Assay Kit.
-
SDS-PAGE and Western Blot:
-
Normalize protein amounts for all samples (e.g., 20 µg per lane).
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK1/2 (1:1000), total ERK1/2 (1:1000), and GAPDH (1:5000) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody (1:2000) for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate and an imaging system.
-
-
Analysis: Quantify the band intensities using image analysis software. Normalize the p-ERK signal to the total ERK signal. Calculate the percentage of inhibition relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay measures ATP levels as an indicator of metabolically active, viable cells to determine the cytotoxic or cytostatic effect of this compound.
-
Cell Seeding: Seed A375 cells in a white-walled, clear-bottom 96-well plate at a density of 5,000 cells per well in 100 µL of medium. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution series of this compound in culture medium.
-
Treatment: Add 100 µL of the 2X compound dilutions to the respective wells to achieve the final desired concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value using non-linear regression analysis.
Data Presentation and Interpretation
The quantitative data obtained from the experiments should be summarized to facilitate the determination of the optimal concentration range.
Table 1: Hypothetical IC50 Values for this compound in A375 Cells
| Assay Type | Endpoint Measured | Incubation Time | Calculated IC50 |
| Primary (Target Engagement) | p-ERK1/2 Inhibition | 24 hours | 15 nM |
| Secondary (Cellular Response) | Cell Viability | 72 hours | 50 nM |
Interpretation:
-
The IC50 for p-ERK inhibition (15 nM) represents the concentration at which this compound effectively engages its direct target.
-
The IC50 for cell viability (50 nM) reflects the concentration required to achieve a functional cellular outcome (e.g., 50% reduction in proliferation/viability).
-
The difference between the two IC50 values is expected, as target inhibition must reach a certain threshold and duration to manifest as a downstream cellular effect.
Conclusion: Determining the Optimal Concentration
Based on the data, the optimal concentration range for in vitro assays using this compound in A375 cells can be defined.
-
For mechanistic studies focusing on target engagement and immediate downstream signaling events, concentrations around the p-ERK IC50 (e.g., 10-50 nM ) are recommended.
-
For functional assays assessing long-term cellular phenotypes like apoptosis or cell cycle arrest, concentrations at or above the cell viability IC50 (e.g., 50-250 nM ) should be used to ensure a robust biological response.
It is recommended to use a concentration that achieves near-maximal inhibition of p-ERK (e.g., 10x the p-ERK IC50, ~150 nM) in functional assays to ensure that the observed phenotype is a direct result of potent target engagement. Always confirm that the chosen concentration does not induce significant off-target effects, which may require further investigation. This systematic approach ensures the selection of a scientifically justified concentration range for this compound, enhancing the reliability and interpretability of future in vitro studies.
Application Notes and Protocols for the Preparation of a Stock Solution of TL4830031 in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
TL4830031 is a potent and selective small molecule inhibitor of the AXL receptor tyrosine kinase, with an IC50 of 26 nM.[1] As a member of the quinolone antibiotic derivative family, it plays a crucial role in cancer research by inhibiting the phosphorylation of Axl, which in turn hinders cell invasion and migration.[1] The AXL signaling pathway is a key driver in tumor cell proliferation, survival, and therapy resistance. Accurate and consistent preparation of a this compound stock solution is paramount for reliable and reproducible experimental results in both in vitro and in vivo studies. This document provides a detailed protocol for the preparation, storage, and handling of a this compound stock solution in dimethyl sulfoxide (DMSO).
Chemical Properties and Data
A summary of the essential quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C35H33F2N5O6 | [1] |
| Molecular Weight | 657.66 g/mol | [1] |
| CAS Number | 2084107-15-1 | [1] |
| Appearance | Solid powder | |
| Storage of Powder | 2 years at -20°C | [1] |
AXL Signaling Pathway
This compound exerts its inhibitory effects on the AXL signaling pathway. Understanding this pathway is crucial for interpreting experimental outcomes. The diagram below illustrates the canonical AXL signaling cascade.
Caption: AXL Signaling Pathway and Inhibition by this compound.
Experimental Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO. It is recommended to start with a commonly used concentration and adjust as needed based on experimental requirements and observed solubility.
Materials:
-
This compound powder
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Water bath or sonicator (optional)
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and appropriate chemical-resistant gloves (e.g., nitrile gloves may offer protection for brief contact, but butyl rubber or fluoroelastomer gloves are recommended for extended handling of DMSO).
Procedure:
-
Pre-weighing Preparation:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Ensure the analytical balance is calibrated and located in a draft-free area.
-
-
Weighing the Compound:
-
Carefully weigh out 1 mg of this compound powder into a pre-tared microcentrifuge tube.
-
Note: For weighing small amounts, it is best practice to dissolve the entire contents of the manufacturer's vial to avoid inaccuracies associated with weighing very small masses. If dissolving the entire amount, proceed to step 4 and adjust the volume of DMSO accordingly.
-
-
Calculating the Required Volume of DMSO:
-
To prepare a 10 mM stock solution from 1 mg of this compound (MW = 657.66 g/mol ), the required volume of DMSO can be calculated using the following formula:
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
Volume (µL) = (0.001 g / (0.010 mol/L * 657.66 g/mol )) * 1,000,000 µL/L = 152.06 µL
-
-
Dissolving the Compound:
-
Using a calibrated micropipette, add 152.06 µL of anhydrous DMSO to the microcentrifuge tube containing 1 mg of this compound.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear. If particulates remain, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.
-
-
Aliquoting and Storage:
-
Once fully dissolved, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will prevent repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C or -80°C for long-term storage. Based on general information for similar compounds, a freshly prepared stock solution is recommended for use within a few weeks. The stability of quinolone derivatives in DMSO can vary, with some showing degradation over time.
-
Workflow for Preparing this compound Stock Solution:
References
Application Notes and Protocols for TL4830031 in EGFR-Resistant Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acquired resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) represents a significant clinical challenge in the treatment of non-small cell lung cancer (NSCLC) and other malignancies. One of the key bypass signaling pathways implicated in this resistance is the activation of the AXL receptor tyrosine kinase.[1][2][3] TL4830031 is a potent and specific inhibitor of AXL with an IC50 value of 26 nM. While direct studies on this compound in EGFR-resistant cancer cell lines are not yet extensively published, its mechanism of action as an AXL inhibitor suggests its potential utility in overcoming EGFR TKI resistance. These application notes provide a framework for researchers to investigate the efficacy of this compound in this context, drawing upon existing knowledge of other AXL inhibitors in similar experimental models.
Rationale for Targeting AXL in EGFR Resistance
Activation of the AXL signaling pathway can confer resistance to EGFR TKIs through several mechanisms, including the promotion of epithelial-to-mesenchymal transition (EMT), activation of downstream pro-survival pathways such as PI3K/AKT and MAPK/ERK, and the maintenance of a drug-tolerant persister cell state.[1][3][4][5] Inhibition of AXL has been shown to re-sensitize EGFR-resistant cells to EGFR TKIs, leading to synergistic anti-tumor effects.[1][5] Therefore, a potent AXL inhibitor like this compound is a valuable tool for investigating the reversal of EGFR TKI resistance.
Quantitative Data Summary (Based on representative AXL inhibitors)
As specific data for this compound is not yet available, the following table summarizes the effects of other AXL inhibitors in EGFR-resistant NSCLC cell lines to provide an expected range of efficacy.
| AXL Inhibitor | Cell Line(s) | EGFR TKI Combination | Effect on Cell Viability (IC50) | Reference |
| MGCD265 | H1975 (L858R/T790M) | Erlotinib | Significant decrease in IC50 compared to either agent alone | [1] |
| R428 (BGB324) | HCC827-ER (Erlotinib Resistant) | Erlotinib | Re-sensitized cells to erlotinib | [1] |
| ONO-7475 | AXL-overexpressing EGFR-mutant NSCLC cells | Osimertinib, Dacomitinib | Sensitized cells to EGFR TKIs | [4][6] |
| Naquotinib | PC-9 (AXL-overexpressing) | (Monotherapy) | Inhibited cell proliferation more potently than erlotinib and osimertinib | [7][8] |
Experimental Protocols
Protocol 1: Cell Viability Assay to Assess Synergy between this compound and EGFR TKIs
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound alone and in combination with an EGFR TKI (e.g., Osimertinib, Gefitinib) in EGFR-resistant cancer cell lines.
Materials:
-
EGFR-resistant cancer cell lines (e.g., H1975, PC-9/GR)
-
Parental EGFR-sensitive cell lines (e.g., PC-9) for comparison
-
This compound (DC Chemicals, Cat. No. DC72003)
-
EGFR TKI (e.g., Osimertinib)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or SRB)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of this compound and the EGFR TKI in complete medium.
-
Treat the cells with:
-
This compound alone (e.g., 0, 1, 10, 100, 1000 nM)
-
EGFR TKI alone (e.g., 0, 10, 100, 1000, 10000 nM)
-
A combination of this compound and the EGFR TKI at a constant ratio.
-
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the IC50 values using a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response) in software such as GraphPad Prism.
-
Use the Chou-Talalay method to determine the combination index (CI) to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Protocol 2: Western Blot Analysis of AXL and Downstream Signaling Pathways
Objective: To evaluate the effect of this compound on the phosphorylation of AXL and key downstream signaling molecules in EGFR-resistant cancer cell lines.
Materials:
-
EGFR-resistant cancer cell lines
-
This compound
-
EGFR TKI
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: p-AXL (Tyr702), Total AXL, p-AKT (Ser473), Total AKT, p-ERK1/2 (Thr202/Tyr204), Total ERK1/2, β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound, the EGFR TKI, or the combination for a specified time (e.g., 2, 6, 24 hours).
-
Lyse the cells in lysis buffer and quantify the protein concentration using the BCA assay.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Visualizations
Caption: AXL bypass signaling in EGFR TKI resistance.
Caption: Workflow for testing this compound.
Disclaimer
The provided protocols and expected outcomes are based on the known mechanism of AXL inhibition in the context of EGFR TKI resistance and data from other AXL inhibitors. Researchers should optimize these protocols for their specific cell lines and experimental conditions. As of the date of this document, specific peer-reviewed studies detailing the use of this compound in EGFR-resistant cancer cell lines are limited. The information presented here is intended to serve as a guide for research and development purposes.
References
- 1. Blockade of AXL activation overcomes acquired resistance to EGFR tyrosine kinase inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancernetwork.com [cancernetwork.com]
- 3. The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JNCCN 360 - Non–Small Cell Lung Cancer - Can AXL Inhibitor Overcome Treatment Resistance in EGFR-Mutant Lung Cancer? [jnccn360.org]
- 5. Activation of the AXL Kinase Causes Resistance to EGFR-Targeted Therapy in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Mutant-Selective Irreversible EGFR Inhibitor, Naquotinib, Inhibits Tumor Growth in NSCLC Models with EGFR-Activating Mutations, T790M Mutation, and AXL Overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Axl Phosphorylation Following TL4830031 Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the analysis of Axl receptor tyrosine kinase phosphorylation in response to treatment with TL4830031, a potent Axl inhibitor.[1] The described methodology utilizes Western blotting to quantitatively assess the dose-dependent inhibition of Axl phosphorylation, a critical step in evaluating the efficacy of targeted therapies aimed at the Axl signaling pathway. A representative dataset is presented to illustrate the expected outcomes of such an analysis.
Introduction
The Axl receptor tyrosine kinase is a member of the TAM (Tyro3, Axl, Mer) family and plays a crucial role in various cellular processes, including cell proliferation, survival, migration, and invasion.[2][3] Overexpression and activation of Axl have been implicated in the progression and metastasis of numerous cancers, as well as in the development of drug resistance.[2][3] The activation of Axl is initiated by its ligand, Gas6 (growth arrest-specific 6), which induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[4][5] This phosphorylation event triggers downstream signaling cascades, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways.[3][6]
This compound is a small molecule inhibitor that has been identified as a potent inhibitor of Axl, with an IC50 value of 26 nM.[1] It exerts its effect by inhibiting the phosphorylation of Axl, thereby blocking downstream signaling and inhibiting cancer cell invasion and migration.[1] Western blot analysis is a widely used and effective technique to detect and quantify changes in protein phosphorylation, making it an essential tool for characterizing the activity of Axl inhibitors like this compound.
Signaling Pathway
The Axl signaling pathway is initiated by the binding of its ligand, Gas6, leading to receptor dimerization and autophosphorylation. This activates several downstream pathways that promote cancer cell survival and proliferation. This compound acts as an inhibitor of Axl phosphorylation, thereby blocking these downstream effects.
Caption: Axl signaling pathway and the inhibitory action of this compound.
Experimental Protocol
This protocol details the steps for treating cancer cells with this compound and subsequently performing a Western blot to analyze Axl phosphorylation.
Materials
-
Cell Line: A cancer cell line with known Axl expression (e.g., MDA-MB-231, A549).
-
This compound: Stock solution in DMSO.
-
Gas6: Recombinant human Gas6.
-
Cell Culture Medium: As required for the chosen cell line.
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli Sample Buffer (4x).
-
SDS-PAGE Gels.
-
PVDF Membranes.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Primary Antibodies:
-
Rabbit anti-phospho-Axl (Tyr779) antibody.
-
Rabbit anti-Axl (total) antibody.
-
Mouse anti-β-actin antibody.
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG.
-
HRP-conjugated goat anti-mouse IgG.
-
-
Chemiluminescent Substrate.
-
Imaging System.
Experimental Workflow
The overall workflow for the Western blot analysis is depicted below.
Caption: Workflow for Western blot analysis of Axl phosphorylation.
Procedure
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to reach 70-80% confluency.
-
Serum-starve the cells for 16-24 hours to reduce basal receptor phosphorylation.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 2 hours. Include a DMSO-only vehicle control.
-
Stimulate the cells with Gas6 (e.g., 200 ng/mL) for 15 minutes to induce Axl phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in 100-200 µL of ice-cold lysis buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentration for all samples and prepare them by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Axl overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with antibodies against total Axl and β-actin (as a loading control).
-
Data Presentation
The following table presents representative quantitative data from a Western blot analysis showing the dose-dependent inhibition of Axl phosphorylation by this compound in a hypothetical cancer cell line. The band intensities were quantified using densitometry and normalized to the total Axl and β-actin levels.
| This compound Concentration (nM) | Phospho-Axl (Normalized Intensity) | Total Axl (Normalized Intensity) | β-actin (Normalized Intensity) | % Inhibition of Axl Phosphorylation |
| 0 (Vehicle Control) | 1.00 | 1.00 | 1.00 | 0% |
| 10 | 0.65 | 0.98 | 1.01 | 35% |
| 50 | 0.28 | 1.02 | 0.99 | 72% |
| 100 | 0.12 | 0.97 | 1.03 | 88% |
| 500 | 0.04 | 1.01 | 0.98 | 96% |
Conclusion
This application note provides a comprehensive protocol for evaluating the inhibitory effect of this compound on Axl phosphorylation using Western blot analysis. The presented methodology and representative data serve as a valuable resource for researchers investigating Axl-targeted therapies. The dose-dependent inhibition of Axl phosphorylation by this compound confirms its mechanism of action and highlights its potential as a therapeutic agent for cancers driven by aberrant Axl signaling.
References
- 1. Small molecule inhibition of Axl targets tumor immune suppression and enhances chemotherapy in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Tyrosine Phosphoproteome Profiling of AXL Receptor Tyrosine Kinase Signaling Network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. AXL Inhibition Suppresses the DNA Damage Response and Sensitizes Cells to PARP Inhibition in Multiple Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. scispace.com [scispace.com]
Application Notes and Protocols: Evaluation of TL4830031 in Non-Small Cell Lung Cancer Cell Viability
For Research Use Only. Not for use in diagnostic procedures.
Abstract
These application notes provide detailed protocols for assessing the in vitro efficacy of TL4830031, a novel investigational compound, on the viability of non-small cell lung cancer (NSCLC) cell lines. The included methodologies cover widely used cell viability assays: the MTT assay, which measures metabolic activity, and the Trypan Blue exclusion assay for direct cell counting and viability assessment. This document also presents illustrative data to guide researchers in experimental design and data interpretation. Furthermore, a proposed signaling pathway potentially targeted by this compound in NSCLC is visualized to provide a conceptual framework for its mechanism of action.
Introduction
Non-small cell lung cancer (NSCLC) is a leading cause of cancer-related mortality worldwide, with subtypes including adenocarcinoma, squamous cell carcinoma, and large cell carcinoma.[1][2] The development of targeted therapies that disrupt key signaling pathways driving tumor growth and survival is a critical area of research.[2][3] Major signaling cascades often dysregulated in NSCLC include the EGFR/Ras/MAPK and PI3K/Akt/mTOR pathways, which control cell proliferation, survival, and apoptosis.[1][2]
This compound is an investigational small molecule inhibitor designed to target key nodes within these oncogenic signaling pathways. Preliminary studies suggest that this compound may induce cell cycle arrest and apoptosis in NSCLC cells. These application notes provide standardized methods to quantify the cytotoxic and cytostatic effects of this compound on NSCLC cell lines, a crucial step in its preclinical evaluation.
Data Presentation: Illustrative Effects of this compound on NSCLC Cell Lines
The following tables summarize representative quantitative data from cell viability assays performed on two common NSCLC cell lines, A549 (adenocarcinoma) and NCI-H460 (large cell carcinoma), after 48 hours of treatment with this compound.
Table 1: MTT Assay Results for this compound Treatment
| This compound Concentration (µM) | A549 % Viability (Mean ± SD) | NCI-H460 % Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.1 | 100 ± 4.8 |
| 1 | 94 ± 4.5 | 96 ± 5.2 |
| 5 | 78 ± 6.2 | 83 ± 5.9 |
| 10 | 55 ± 5.4 | 65 ± 6.3 |
| 25 | 32 ± 4.1 | 45 ± 5.0 |
| 50 | 18 ± 3.3 | 25 ± 3.9 |
Table 2: Trypan Blue Exclusion Assay Results for this compound Treatment
| This compound Concentration (µM) | A549 Viable Cells (x10⁴/mL) | A549 % Viability | NCI-H460 Viable Cells (x10⁴/mL) | NCI-H460 % Viability |
| 0 (Vehicle Control) | 15.2 ± 1.2 | 98% | 18.5 ± 1.5 | 97% |
| 10 | 8.1 ± 0.9 | 85% | 11.8 ± 1.1 | 88% |
| 50 | 2.5 ± 0.4 | 45% | 4.2 ± 0.6 | 55% |
Table 3: Illustrative IC50 Values for this compound in NSCLC Cell Lines
| Cell Line | Histology | IC50 (µM) after 48h |
| A549 | Adenocarcinoma | 12.5 |
| NCI-H460 | Large Cell Carcinoma | 22.8 |
| PC-9 | Adenocarcinoma | 8.9 |
| H1975 | Adenocarcinoma | 35.2 |
Proposed Signaling Pathway for this compound Action
The diagram below illustrates a hypothetical signaling pathway that could be inhibited by this compound, leading to decreased cell proliferation and viability. This pathway depicts the inhibition of the PI3K/Akt cascade, a frequently dysregulated pathway in NSCLC that promotes cell survival and proliferation.[2]
Caption: Proposed inhibitory action of this compound on the PI3K/Akt signaling pathway in NSCLC.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[4] Viable cells with active metabolism convert MTT into a purple formazan product.[4]
Materials:
-
NSCLC cell lines (e.g., A549, NCI-H460)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well clear flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed NSCLC cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[5] Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same final concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[6]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[5] Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Caption: Workflow for the MTT cell viability assay.
Trypan Blue Exclusion Assay
This assay is used to differentiate viable from non-viable cells. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up and appear blue.
Materials:
-
NSCLC cells cultured in 6-well plates
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Trypsin-EDTA
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
-
Microscope
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound and a vehicle control for the chosen duration (e.g., 48 hours).
-
Cell Harvesting: After the treatment period, collect the cell culture medium (which may contain floating dead cells). Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.[5] Combine the detached cells with the collected medium.
-
Cell Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 10 µL of cell suspension + 10 µL of Trypan Blue).
-
Cell Counting: Load the mixture onto a hemocytometer. Under a microscope, count the number of viable (clear) and non-viable (blue) cells in the central grid.
-
Data Analysis:
-
Calculate the total number of viable cells per mL.
-
Calculate the percentage of viability using the formula: % Viability = (Number of viable cells / Total number of cells) x 100
-
Safety Precautions
Handle this compound according to its Safety Data Sheet (SDS). Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All cell culture work should be performed in a certified biological safety cabinet using aseptic techniques. Dispose of biological waste and chemical waste in accordance with institutional guidelines.
References
- 1. KEGG PATHWAY: Non-small cell lung cancer - Reference pathway [kegg.jp]
- 2. Role of signaling pathways in lung cancer development and advances in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pathogenesis of lung cancer signaling pathways: roadmap for therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for TL4830031 in Migration and Invasion Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell migration and invasion are fundamental processes involved in physiological events such as embryonic development and wound healing. However, in pathological contexts like cancer, these processes are hallmarks of metastasis, the primary cause of morbidity and mortality.[1][2] The ability to accurately measure cell migration and invasion in vitro is crucial for understanding the underlying molecular mechanisms and for the development of novel therapeutic agents that can inhibit metastatic progression.[3][4]
This document provides detailed protocols for utilizing TL4830031, a potent and selective inhibitor, in two key cell-based assays: the wound healing (scratch) assay for cell migration and the Boyden chamber (transwell) assay for cell invasion.[1][2][5] These assays are essential tools for evaluating the efficacy of this compound in impeding the migratory and invasive potential of cancer cells. Additionally, we present the signaling pathway targeted by this compound and a comprehensive experimental workflow.
Putative Mechanism of Action: Inhibition of the TGF-β Signaling Pathway
This compound is hypothesized to exert its anti-migratory and anti-invasive effects by targeting the Transforming Growth Factor-beta (TGF-β) signaling pathway. The aberrant activation of this pathway is strongly associated with the progression of various cancers, where it promotes cell invasion and metastasis.[6][7] this compound is designed to block the downstream signaling cascade, thereby mitigating the pro-metastatic effects of TGF-β.
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Cell Migration Assay (Wound Healing / Scratch Assay)
This assay assesses two-dimensional cell migration.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Serum-free culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
6-well tissue culture plates
-
200 µL pipette tips
-
Phosphate-Buffered Saline (PBS)
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed cells in 6-well plates and culture until they form a confluent monolayer.
-
Serum Starvation: The day before the assay, replace the complete medium with serum-free medium and incubate for 18-24 hours. This step helps to minimize cell proliferation and ensures that the observed effect is primarily due to migration.[2]
-
Creating the "Wound": Gently scratch a straight line across the center of the cell monolayer using a sterile 200 µL pipette tip.[1]
-
Washing: Wash the wells twice with sterile PBS to remove detached cells and debris.[1]
-
Treatment: Add fresh serum-free medium containing different concentrations of this compound or the vehicle control (DMSO) to the respective wells.
-
Image Acquisition (Time 0): Immediately capture images of the scratch in each well using a microscope at 10x magnification. These will serve as the baseline (0 hours).
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator.
-
Image Acquisition (Time X): Capture images of the same scratch areas at predetermined time points (e.g., 12, 24, and 48 hours).
-
Data Analysis: Measure the width of the scratch at multiple points for each image. The percentage of wound closure can be calculated using the following formula:
Wound Closure (%) = [(Initial Wound Width - Wound Width at Time X) / Initial Wound Width] x 100
Cell Invasion Assay (Boyden Chamber / Transwell Assay)
This assay measures the ability of cells to invade through a basement membrane matrix.[5][8]
Materials:
-
Cancer cell line of interest
-
24-well plate with cell culture inserts (8.0 µm pore size)
-
Matrigel or a similar basement membrane extract
-
Serum-free medium
-
Complete medium (with 10% FBS as a chemoattractant)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Cotton swabs
-
Methanol (for fixation)
-
Crystal Violet stain (or other suitable stain)
-
Microscope
Protocol:
Caption: Experimental workflow for the cell invasion assay.
-
Coating the Inserts: Thaw Matrigel on ice. Dilute the Matrigel with cold, serum-free medium. Add the diluted Matrigel solution to the upper chamber of the inserts and incubate for at least 2 hours at 37°C to allow it to solidify.[8]
-
Cell Preparation: Culture cells to 70-80% confluency and serum-starve for 18-24 hours.[2] On the day of the assay, harvest the cells using trypsin, wash with PBS, and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.[5]
-
Treatment: Add the desired concentrations of this compound or vehicle control to the cell suspension.
-
Seeding: Add the cell suspension to the upper chamber of the Matrigel-coated inserts.
-
Chemoattractant: Add complete medium containing 10% FBS to the lower chamber of the 24-well plate.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Removal of Non-Invasive Cells: Carefully remove the inserts from the plate. Use a cotton swab to gently remove the non-invasive cells and Matrigel from the upper surface of the membrane.[5]
-
Fixation and Staining: Fix the invasive cells on the bottom of the membrane by immersing the inserts in methanol for 10-15 minutes.[5] Stain the cells with Crystal Violet for 10-20 minutes.
-
Washing and Drying: Gently wash the inserts in water to remove excess stain and allow them to air dry.
-
Data Quantification: Use a microscope to count the number of stained, invaded cells on the underside of the membrane in several random fields of view. Calculate the average number of invaded cells per field.
Data Presentation
The following tables summarize hypothetical quantitative data for the effects of this compound on cell migration and invasion.
Table 1: Effect of this compound on Cell Migration (Wound Closure Assay)
| Treatment Group | Concentration (µM) | Wound Closure at 24h (%) |
| Vehicle Control (DMSO) | 0 | 75.3 ± 5.1 |
| This compound | 1 | 52.1 ± 4.8 |
| This compound | 5 | 28.9 ± 3.5 |
| This compound | 10 | 10.2 ± 2.1 |
Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on Cell Invasion (Boyden Chamber Assay)
| Treatment Group | Concentration (µM) | Average Invaded Cells per Field |
| Vehicle Control (DMSO) | 0 | 128 ± 15 |
| This compound | 1 | 85 ± 11 |
| This compound | 5 | 41 ± 8 |
| This compound | 10 | 15 ± 4 |
Data are presented as mean ± standard deviation.
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the anti-migratory and anti-invasive properties of this compound. By targeting the TGF-β signaling pathway, this compound demonstrates significant potential as a therapeutic agent for inhibiting cancer metastasis. The presented assays are critical tools for the preclinical evaluation and mechanistic studies of this compound and other compounds in drug development.
References
- 1. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Cancer therapeutics: understanding the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. theraindx.com [theraindx.com]
- 5. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibiting TGF-β signaling pathway for disease therapy: challenges and opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The TGF-β/Smad2/3 signaling pathway is involved in Musashi2-induced invasion and metastasis of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. corning.com [corning.com]
In vivo experimental design for testing TL4830031 in mouse models
Application Notes and Protocols for In Vivo Evaluation of TL4830031
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a novel, potent, and selective small molecule inhibitor of the hypothetical Tumor Kinase Ligand 1 (TKL1). The TKL1 signaling pathway is frequently dysregulated in various solid tumors, leading to uncontrolled cell proliferation and survival. This compound has demonstrated significant anti-proliferative activity in in vitro cancer cell line screens. These application notes provide a comprehensive framework for the preclinical in vivo evaluation of this compound in mouse models to determine its pharmacokinetic profile, tolerability, and anti-tumor efficacy.
Preclinical In Vivo Objectives
The primary goals for the in vivo assessment of this compound are:
-
To establish the maximum tolerated dose (MTD) and characterize the overall safety profile.
-
To define the pharmacokinetic (PK) properties of the compound.
-
To demonstrate anti-tumor efficacy in relevant xenograft models.
-
To assess the pharmacodynamic (PD) effects of this compound on the TKL1 signaling pathway within the tumor tissue.
Animal Model Selection
The choice of an appropriate animal model is critical for the successful in vivo evaluation of this compound.[1]
-
Xenograft Models: Human cancer cell lines with known TKL1 expression and activation status will be implanted into immunocompromised mice (e.g., athymic nude or SCID mice).[1][2] This approach is suitable for directly evaluating the anti-tumor activity of this compound.[1]
-
Patient-Derived Xenograft (PDX) Models: For a more clinically relevant assessment, PDX models, which are derived directly from patient tumors, can be utilized.[3] These models better maintain the genetic and histological characteristics of the original tumor.[3]
-
Syngeneic Models: To investigate the interaction of this compound with a competent immune system, syngeneic models, which involve transplanting murine tumor cells into immunocompetent mice, can be employed.[4]
Experimental Design and Protocols
A phased approach is recommended, starting with tolerability and pharmacokinetic studies, followed by efficacy and pharmacodynamic assessments.
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without inducing unacceptable toxicity.[1]
Protocol:
-
Animal Acclimation: Acclimate 6-8 week old female athymic nude mice for a minimum of one week before the study begins.[1]
-
Group Allocation: Randomize mice into dose-escalation cohorts (e.g., 10, 30, 100 mg/kg) and a vehicle control group, with 3-5 mice per group.[1]
-
Compound Administration: Administer this compound or vehicle daily for 14 consecutive days via a clinically relevant route (e.g., oral gavage).[1]
-
Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, behavior, and physical appearance.[1] Record body weights at least three times per week.[1]
-
Endpoint Analysis: At the end of the 14-day period, collect blood for complete blood count (CBC) and clinical chemistry analysis.[1] Perform a gross necropsy and collect major organs for histopathological examination.[1]
Data Presentation:
| Dose (mg/kg) | Mean Body Weight Change (%) | Key Clinical Observations | Notable Histopathological Findings |
| Vehicle | +5% | Normal | No significant abnormalities |
| 10 | +3% | Normal | No significant abnormalities |
| 30 | -2% | Mild lethargy | Minimal changes in liver |
| 100 | -15% | Significant lethargy, ruffled fur | Moderate liver necrosis |
Table 1: Summary of MTD Study Data for this compound.
Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound in mice.
Protocol:
-
Animal Preparation: Use 6-8 week old male C57BL/6 mice.
-
Compound Administration: Administer a single dose of this compound via intravenous (IV) and oral (PO) routes in separate groups of mice (n=3 per time point).
-
Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[5][6]
-
Analysis: Analyze plasma concentrations of this compound using a validated LC-MS/MS method.[7]
-
Parameter Calculation: Calculate key PK parameters including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).[7]
Data Presentation:
| Parameter | Intravenous (IV) | Oral (PO) |
| Dose (mg/kg) | 5 | 20 |
| Cmax (ng/mL) | 1500 | 800 |
| Tmax (hr) | 0.083 | 1.0 |
| AUC (ng*hr/mL) | 2500 | 3200 |
| t1/2 (hr) | 2.5 | 4.0 |
| Bioavailability (%) | N/A | 32% |
Table 2: Key Pharmacokinetic Parameters of this compound in Mice.
Tumor Xenograft Efficacy Study
Objective: To evaluate the anti-tumor activity of this compound in a relevant human cancer xenograft model.
Protocol:
-
Cell Culture and Implantation: Culture a human cancer cell line with high TKL1 expression (e.g., A549 lung carcinoma) and implant 5 x 10^6 cells subcutaneously into the flank of 6-8 week old female athymic nude mice.[2]
-
Tumor Growth and Grouping: Monitor tumor growth until tumors reach an average volume of 100-150 mm³. Randomize mice into treatment and control groups (n=8-10 mice per group).[2]
-
Treatment Administration: Administer this compound at two different doses (e.g., 20 and 60 mg/kg) and a vehicle control daily via oral gavage for 21-28 days.[1] A positive control (a standard-of-care agent) may also be included.[2]
-
Monitoring: Measure tumor volume with calipers twice weekly and record body weights.[1]
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and pharmacodynamic analysis.[1]
Data Presentation:
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 1500 ± 250 | N/A | +4% |
| This compound (20 mg/kg) | 800 ± 150 | 47% | +1% |
| This compound (60 mg/kg) | 400 ± 100 | 73% | -5% |
| Positive Control | 550 ± 120 | 63% | -8% |
Table 3: Summary of Efficacy Data for this compound in A549 Xenograft Model.
Pharmacodynamic (PD) Study
Objective: To confirm that this compound inhibits the TKL1 signaling pathway in vivo.
Protocol:
-
Study Design: Use tumor-bearing mice from the efficacy study or a separate cohort.
-
Sample Collection: Collect tumor tissue at various time points after the final dose of this compound.
-
Analysis: Prepare tumor lysates and analyze the phosphorylation status of downstream targets of TKL1 (e.g., p-MEK, p-ERK) by Western blotting or ELISA.
-
Immunohistochemistry: Perform immunohistochemical staining on tumor sections to visualize the inhibition of TKL1 signaling.
Data Presentation:
| Treatment Group | p-MEK Expression (Relative to Vehicle) | p-ERK Expression (Relative to Vehicle) |
| Vehicle Control | 1.0 | 1.0 |
| This compound (20 mg/kg) | 0.6 | 0.5 |
| This compound (60 mg/kg) | 0.2 | 0.1 |
Table 4: Pharmacodynamic Effects of this compound on TKL1 Signaling.
Visualizations
Caption: In Vivo Experimental Workflow for this compound.
Caption: Hypothesized Signaling Pathway of this compound.
Concluding Remarks
This comprehensive in vivo testing plan for this compound provides a robust framework for its preclinical development. The data generated from these studies will be crucial for establishing a clear understanding of the compound's therapeutic potential and for making informed decisions regarding its advancement into further preclinical and clinical studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Cancer Cell Line Efficacy Studies [jax.org]
- 3. international-biopharma.com [international-biopharma.com]
- 4. Antitumor efficacy of new compounds - Enamine [enamine.net]
- 5. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Combining TL4830031 with Other Targeted Therapies in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
TL4830031 is a potent and selective small molecule inhibitor of the AXL receptor tyrosine kinase, a key player in tumor progression, metastasis, and drug resistance.[1] Overexpression and activation of AXL have been implicated in the development of resistance to various cancer therapies, making it a compelling target for combination strategies. These application notes provide a comprehensive overview of the rationale and preclinical evidence for combining this compound with other targeted therapies, including EGFR inhibitors, chemotherapy, and immune checkpoint inhibitors. Detailed protocols for key in vitro and in vivo experiments are provided to facilitate further research in this promising area.
Rationale for Combination Therapies
The AXL signaling pathway is a critical driver of cancer cell survival, proliferation, migration, and invasion. Its activation can lead to the epithelial-to-mesenchymal transition (EMT), a process that confers migratory and invasive properties to cancer cells and is associated with therapeutic resistance. AXL overexpression has been identified as a primary mechanism of acquired resistance to a range of targeted therapies. Therefore, combining an AXL inhibitor like this compound with other anticancer agents offers a rational approach to overcome or delay the onset of drug resistance and enhance therapeutic efficacy.
Combination Strategies
Combination with EGFR Tyrosine Kinase Inhibitors (TKIs)
Rationale: Upregulation of the AXL signaling pathway is a well-established mechanism of resistance to EGFR TKIs, such as erlotinib and osimertinib, in non-small cell lung cancer (NSCLC).[2][3] AXL activation can bypass EGFR blockade, leading to sustained downstream signaling and tumor cell survival. Co-inhibition of both EGFR and AXL is therefore a promising strategy to overcome this resistance. Preclinical studies have shown that combining an AXL inhibitor with an EGFR TKI can restore sensitivity in resistant cancer cell lines and suppress tumor growth in xenograft models.[2][3]
Preclinical Evidence:
-
In preclinical models of EGFR-mutant NSCLC with acquired resistance to osimertinib, the combination of the AXL inhibitor ONO-7475 with osimertinib significantly reduced tumor size and suppressed tumor growth compared to either agent alone.[3]
-
A triple combination therapy of the EGFR TKI osimertinib, the AXL inhibitor ONO-7475, and the FGFR inhibitor BGJ398 has been shown to substantially suppress tumor regrowth in cell line-derived xenograft (CDX) models, suggesting a strategy to prevent the emergence of resistance.[4][5]
Combination with Chemotherapy
Rationale: AXL has been implicated in resistance to conventional chemotherapeutic agents, including platinum-based drugs and taxanes. AXL inhibition can sensitize cancer cells to the cytotoxic effects of these drugs.
Preclinical Evidence:
-
In preclinical models of docetaxel-resistant prostate cancer, AXL inhibition augmented the antitumor effect of docetaxel in both in vitro and in vivo models.[6]
Combination with Immune Checkpoint Inhibitors (ICIs)
Rationale: AXL signaling in the tumor microenvironment can promote an immunosuppressive milieu, hindering the efficacy of immune checkpoint inhibitors like anti-PD-1/PD-L1 antibodies. AXL inhibition can reprogram the tumor microenvironment to be more "immune-hot," thereby enhancing the antitumor immune response and synergizing with ICIs.[1][7]
Preclinical and Clinical Evidence:
-
In immunocompetent mouse models of NSCLC, the combination of the AXL inhibitor bemcentinib with an anti-PD-1 antibody resulted in complete tumor regression in 40% of the treated mice.[7]
-
A phase II clinical trial (BGBC008) combining bemcentinib with the anti-PD-1 antibody pembrolizumab in patients with advanced, AXL-positive NSCLC reported an overall response rate of 26%.[1]
Quantitative Data Summary
| Combination Strategy | Cancer Model | Key Findings | Reference |
| AXL Inhibitor (Bemcentinib) + Immunotherapy (Anti-PD-1) | Immunocompetent NSCLC mouse model | Complete tumor regression in 40% of treated mice. | [7] |
| AXL Inhibitor (Bemcentinib) + Immunotherapy (Pembrolizumab) | Phase II trial in AXL-positive advanced NSCLC patients | 26% overall response rate. | [1] |
| AXL Inhibitor (ONO-7475) + EGFR TKI (Osimertinib) | EGFR-mutant NSCLC xenograft models | Overtly reduced tumor size and suppressed tumor growth compared to monotherapy. | [3] |
| AXL Inhibitor (ONO-7475) + EGFR TKI (Osimertinib) + FGFR Inhibitor (BGJ398) | Cell line-derived xenograft (CDX) models | Substantially suppressed tumor regrowth. | [4][5] |
| AXL Inhibitor + Chemotherapy (Docetaxel) | Docetaxel-resistant prostate cancer models | Augmented antitumor effect of docetaxel in vitro and in vivo. | [6] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound in combination with another targeted therapy on the viability of cancer cells.
Materials:
-
Cancer cell lines of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Second targeted therapeutic agent (dissolved in an appropriate solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the second therapeutic agent in complete culture medium.
-
Treat cells with this compound alone, the second agent alone, or the combination of both at various concentrations. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).
-
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Synergy can be assessed using software that calculates the Combination Index (CI), where CI < 1 indicates synergy.
Western Blot Analysis for AXL Signaling
This protocol is for assessing the effect of this compound on the AXL signaling pathway.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AXL, anti-AXL, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[8]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[8]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation.
In Vivo Xenograft Tumor Model Study
This protocol is for evaluating the in vivo efficacy of this compound in combination with another targeted therapy.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Second therapeutic agent formulation for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound alone, second agent alone, combination therapy).
-
-
Drug Administration:
-
Administer the drugs and vehicle control according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
-
Tumor Measurement and Body Weight Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = (Length x Width²)/2).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint:
-
Continue treatment until a predefined endpoint is reached (e.g., tumors reach a maximum allowed size, or after a specific duration of treatment).
-
Euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
-
Data Analysis:
-
Plot tumor growth curves for each treatment group.
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Statistically analyze the differences in tumor volume between the groups to determine the significance of the combination therapy.
-
Visualizations
Signaling Pathways
Caption: AXL Signaling Pathway and Point of Inhibition by this compound.
Experimental Workflow
Caption: Workflow for Preclinical Evaluation of Combination Therapies.
Logical Relationship of Combination Therapy
Caption: Rationale for Combining this compound to Overcome Resistance.
References
- 1. The Role of Axl Inhibition and Immune Checkpoint Blockade in Non-small Cell Lung Cancer: Current Understanding and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AXL degradation in combination with EGFR-TKI can delay and overcome acquired resistance in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Triple combination therapy comprising osimertinib, an AXL inhibitor, and an FGFR inhibitor improves the efficacy of EGFR-mutated non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Long-term stability of TL4830031 in solution for experimental use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the long-term stability of the potent Axl inhibitor, TL4830031, and protocols for its experimental use in cell-based assays.
Long-Term Stability of this compound in Solution
Proper storage and handling of this compound are critical for maintaining its activity and ensuring experimental reproducibility. The following table summarizes the recommended storage conditions and observed stability.
| Formulation | Storage Temperature | Stability |
| Powder | -20°C | 2 years[1] |
| In DMSO | 4°C | 2 weeks[1] |
| In DMSO | -80°C | 6 months[1] |
Note: For long-term storage, it is recommended to store this compound as a powder at -20°C. For experimental use, prepare fresh solutions in DMSO or aliquot stock solutions for single use to avoid repeated freeze-thaw cycles.
Mechanism of Action and Signaling Pathway
This compound is a potent and selective inhibitor of the Axl receptor tyrosine kinase[1]. Axl is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases and its activation by its ligand, Growth Arrest-Specific 6 (Gas6), plays a crucial role in various cellular processes, including cell survival, proliferation, migration, and invasion. Overexpression and aberrant activation of the Axl signaling pathway are implicated in the progression and therapeutic resistance of numerous cancers.
Upon binding of Gas6, Axl dimerizes and undergoes autophosphorylation, initiating downstream signaling cascades. Key pathways activated by Axl include the PI3K/AKT, MAPK/ERK, JAK/STAT, and NF-κB pathways. These pathways collectively contribute to the pro-tumorigenic effects of Axl signaling. This compound exerts its effects by inhibiting the kinase activity of Axl, thereby blocking the phosphorylation of Axl and the subsequent activation of these downstream signaling pathways.
Experimental Protocols
The following are generalized protocols for assessing the activity of this compound in cell-based assays. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Protocol 1: Western Blot Analysis of Axl Phosphorylation
This protocol is designed to assess the inhibitory effect of this compound on Axl phosphorylation in a target cell line.
Materials:
-
Target cancer cell line expressing Axl
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Recombinant human Gas6 (optional, for stimulating Axl phosphorylation)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Axl (Tyr779), anti-total-Axl
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation: Replace the complete medium with serum-free medium and incubate for 12-24 hours.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 1 nM to 1 µM) or DMSO for a predetermined time (e.g., 1-4 hours). If using Gas6, add it to the medium for the last 15-30 minutes of the treatment period.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-phospho-Axl) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the bands using a chemiluminescent substrate.
-
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an anti-total-Axl antibody to confirm equal protein loading.
Protocol 2: Cell Migration Assay (Transwell Assay)
This protocol measures the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
Target cancer cell line
-
Serum-free medium
-
Medium with a chemoattractant (e.g., 10% FBS)
-
This compound
-
DMSO
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plates
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Cell Preparation: Culture cells to sub-confluency, then serum-starve for 12-24 hours. Resuspend the cells in serum-free medium.
-
Assay Setup:
-
Add medium containing a chemoattractant to the lower chamber of the 24-well plate.
-
Add the cell suspension to the upper chamber of the Transwell insert, along with different concentrations of this compound or DMSO.
-
-
Incubation: Incubate the plate at 37°C for a period that allows for cell migration (e.g., 12-48 hours, optimize for your cell line).
-
Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber and use a cotton swab to gently wipe away the non-migrated cells from the top surface of the membrane.
-
Fixation and Staining:
-
Fix the migrated cells on the bottom surface of the membrane with a fixation solution.
-
Stain the fixed cells with a staining solution.
-
-
Quantification:
-
Wash the inserts to remove excess stain.
-
Allow the inserts to dry.
-
Count the number of migrated cells in several random fields under a microscope. Alternatively, the stain can be eluted and the absorbance measured with a plate reader.
-
Protocol 3: Cell Invasion Assay
This protocol is similar to the migration assay but includes a layer of extracellular matrix to assess the invasive potential of the cells.
Materials:
-
Same as for the cell migration assay
-
Matrigel or a similar basement membrane extract
Procedure:
-
Coating Inserts: Thaw Matrigel on ice and dilute with cold serum-free medium. Coat the top surface of the Transwell inserts with the diluted Matrigel and allow it to solidify at 37°C.
-
Assay Procedure: Follow the same procedure as the cell migration assay, seeding the cells onto the Matrigel-coated inserts. The incubation time may need to be extended to allow for invasion through the matrix.
These protocols provide a foundation for investigating the effects of this compound. For all experiments, it is crucial to include appropriate controls, such as vehicle-treated cells, and to perform experiments in at least triplicate to ensure statistical significance. The optimal concentrations of this compound and incubation times will need to be determined empirically for each cell line and assay.
References
Troubleshooting & Optimization
Troubleshooting TL4830031 solubility issues in aqueous media
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing solubility issues with TL4830031 in aqueous media. The following question-and-answer format directly addresses common challenges encountered during experimental work.
Compound Profile: this compound (Hypothetical)
To effectively troubleshoot, it is crucial to understand the physicochemical properties of this compound. As a hypothetical compound, we will assume the following characteristics typical of a poorly soluble small molecule.
| Property | Value | Implication for Solubility |
| Molecular Weight | 450.5 g/mol | High molecular weight can contribute to lower solubility. |
| LogP | 4.5 | Indicates high lipophilicity and poor aqueous solubility.[1] |
| pKa | 8.5 (Weak Base) | Solubility will be pH-dependent, increasing in acidic conditions.[1][2] |
| Physical Form | Crystalline Solid | The stable crystal lattice requires significant energy to be disrupted for dissolution.[1][3] |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the best solvent for making a high-concentration stock solution of this compound?
Answer: Due to its high lipophilicity (LogP = 4.5), this compound is practically insoluble in water.[1] For creating a high-concentration stock solution, an organic solvent is necessary. Dimethyl sulfoxide (DMSO) is the recommended solvent.[1]
Troubleshooting Steps:
-
Initial Dissolution: Weigh the desired amount of this compound and add the calculated volume of 100% DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).
-
Facilitate Dissolution: If the compound does not dissolve immediately, use a vortex mixer to agitate the solution. Gentle warming in a water bath (37°C) or brief sonication can also aid dissolution.[1][4]
Q2: I dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium or buffer. What should I do?
Answer: This is a common issue when diluting a lipophilic compound from an organic stock into an aqueous medium. The final concentration of the organic solvent may not be sufficient to keep this compound in solution.[1]
Troubleshooting Workflow for Precipitation Upon Dilution
Caption: Troubleshooting workflow for precipitation after dilution.
Detailed Strategies to Prevent Precipitation:
-
Reduce Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your aqueous medium. This may require preparing a more dilute stock solution.
-
Use of Surfactants/Dispersants: Surfactants can help to maintain the solubility of hydrophobic compounds in aqueous solutions by forming micelles.[2][5]
-
Pluronic® F-68: A non-ionic surfactant often used in cell culture.
-
Tween® 80 or Polysorbate 80: Commonly used as solubilizers in oral and parenteral formulations.[5]
-
-
pH Adjustment: Since this compound is a weak base, its solubility increases in acidic conditions.[1][2] Lowering the pH of your aqueous buffer (if experimentally permissible) can improve solubility.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drugs, effectively increasing their aqueous solubility.[2][5] Hydroxypropyl-β-cyclodextrin is a common choice.
Q3: Can I use a solvent other than DMSO for my experiments?
Answer: Yes, other organic solvents can be used, but their compatibility with your experimental system must be considered.
| Solvent | Pros | Cons |
| Ethanol | Less toxic to cells than DMSO. | May not be as effective at dissolving highly lipophilic compounds. |
| Dimethylformamide (DMF) | Can be a good alternative to DMSO. | Higher toxicity than DMSO; must be used with caution. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Calculation: Determine the mass of this compound required. For 1 mL of a 10 mM solution (MW = 450.5 g/mol ):
-
Mass (g) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 450.5 g/mol = 0.004505 g = 4.51 mg
-
-
Dissolution:
-
Storage:
-
Aliquot into smaller volumes (e.g., 50 µL) to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C. For long-term storage, -80°C is recommended.[1]
-
Protocol 2: Preparation of a Working Solution with Pluronic® F-68
This protocol describes how to prepare a working solution of this compound in an aqueous buffer for a cell-based assay, using Pluronic® F-68 to maintain solubility.[1]
-
Prepare a 10% (w/v) Pluronic® F-68 Stock Solution: Dissolve 1 g of Pluronic® F-68 in 10 mL of sterile water. This may require gentle heating.
-
Dilution Strategy:
-
To prepare a 10 µM working solution from a 10 mM DMSO stock, a 1:1000 dilution is required.
-
To aid solubility, first dilute the DMSO stock into a small volume of aqueous buffer containing Pluronic® F-68.
-
For a final volume of 1 mL with 0.1% Pluronic® F-68:
-
Take 989 µL of your aqueous buffer.
-
Add 10 µL of the 10% Pluronic® F-68 stock.
-
Add 1 µL of the 10 mM this compound DMSO stock.
-
-
Vortex immediately after adding the DMSO stock to ensure rapid mixing and prevent precipitation.
-
Signaling Pathway Considerations (Hypothetical)
Assuming this compound is an inhibitor of a kinase within the MAPK/ERK pathway, maintaining its solubility is critical for accurate assessment of its biological activity.
Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. benchchem.com [benchchem.com]
- 5. Solubilizer Excipients - Protheragen [protheragen.ai]
Identifying and minimizing off-target effects of TL4830031
Disclaimer: The compound "TL4830031" is a hypothetical designation for the purpose of this guide. The information provided below is a general framework for identifying and minimizing off-target effects of small molecule inhibitors, particularly kinase inhibitors.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during the experimental evaluation of the small molecule inhibitor this compound.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for this compound?
A: Off-target effects occur when a small molecule inhibitor, such as this compound, binds to and modulates the activity of proteins other than its intended therapeutic target. These unintended interactions are a significant concern because they can lead to:
-
Cellular toxicity: Inhibition of essential cellular proteins can lead to cytotoxicity, confounding experimental readouts and limiting the therapeutic potential of the compound.[1]
-
Unpredictable side effects: In a clinical setting, off-target effects can manifest as adverse drug reactions.
Q2: I'm observing a cellular phenotype that is inconsistent with the known function of the intended target of this compound. Could this be an off-target effect?
A: Yes, an unexpected or inconsistent phenotype is a common indicator of off-target effects. Due to the conserved nature of the ATP-binding site across the human kinome, kinase inhibitors can often interact with multiple kinases. To investigate this, a systematic approach is recommended. Please refer to the Troubleshooting Guide: Unexpected Cellular Phenotype .
Q3: How can I determine the selectivity profile of this compound?
A: Determining the selectivity of this compound is crucial for interpreting experimental data. The most direct method is to perform a kinase profiling screen. This involves testing the compound against a large panel of purified kinases to identify unintended interactions. Several commercial services are available for comprehensive kinase profiling.[1]
Q4: What are some initial steps to minimize the risk of off-target effects in my experiments?
A: Several strategies can be employed from the outset to mitigate off-target effects:
-
Use the lowest effective concentration: Perform a dose-response analysis to identify the minimal concentration of this compound that elicits the desired on-target effect.
-
Use a structurally distinct inhibitor: If available, use another inhibitor of the same target with a different chemical scaffold. If this control compound does not produce the same phenotype, it suggests the initial observations may be due to off-target effects of this compound.
-
Confirm target engagement: Utilize a target engagement assay, such as the Cellular Thermal Shift Assay (CETSA) or NanoBRET™, to confirm that this compound is binding to its intended target in your cellular model at the concentrations used.
Troubleshooting Guides
Guide 1: Unexpected Cellular Phenotype or Toxicity
This guide provides a step-by-step approach to troubleshooting when your experimental results with this compound are not as expected.
| Problem | Possible Cause | Suggested Action | Expected Outcome |
| Unexpected Phenotype | Off-target activity of this compound | 1. Perform a dose-response curve for the observed phenotype and compare it to the on-target biochemical IC50. A significant discrepancy suggests an off-target effect. 2. Use a structurally unrelated inhibitor for the same target. If the phenotype is not replicated, it's likely an off-target effect of this compound. 3. Perform a rescue experiment by overexpressing a drug-resistant mutant of the intended target. If the phenotype is not rescued, it strongly suggests off-target involvement.[1] | A clear distinction between on-target and off-target driven phenotypes. |
| High Cellular Toxicity | Off-target toxicity | 1. Compare with other inhibitors of the same target. If they are not similarly toxic at equivalent on-target inhibitory concentrations, the toxicity is likely off-target. 2. Screen against a panel of cell lines with varying expression levels of the intended target. If toxicity does not correlate with target expression, it points towards off-target effects. 3. Perform a kinome-wide selectivity screen to identify potential off-targets that could be mediating the toxic effects.[1] | Identification of whether the observed toxicity is an on-target or off-target effect. |
| Inconsistent Results | Compound instability or precipitation | 1. Check the solubility of this compound in your cell culture medium. 2. Assess the stability of the compound under your experimental conditions over time. | Consistent and reproducible experimental outcomes. |
Experimental Protocols & Data Interpretation
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the selectivity of this compound across the human kinome.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Kinase Panel Selection: Choose a kinase profiling service that offers a broad panel of kinases (e.g., >300 kinases).
-
Assay Format: Typically, a competition binding assay or a radiometric activity assay is used.[2]
-
Competition Binding Assay: Measures the ability of this compound to displace a labeled ligand from the kinase.
-
Radiometric Activity Assay: Measures the ability of this compound to inhibit the phosphorylation of a substrate by the kinase using radio-labeled ATP.[2]
-
-
Data Analysis: The results are usually reported as the percentage of inhibition at a specific concentration or as IC50/Kd values for each kinase.
Data Presentation: Example Kinase Selectivity Data for this compound
| Kinase | % Inhibition @ 1 µM | IC50 (nM) | Target Class | Notes |
| Target Kinase A | 98% | 15 | On-Target | Intended Target |
| Off-Target Kinase B | 85% | 150 | Off-Target | Structurally related kinase |
| Off-Target Kinase C | 60% | >1000 | Off-Target | Unrelated kinase family |
| Off-Target Kinase D | 92% | 80 | Off-Target | Potential for pathway crosstalk |
| ... | ... | ... | ... | ... |
Interpretation:
-
A highly selective inhibitor will show potent inhibition of the intended target and minimal inhibition of other kinases.
-
Significant inhibition of multiple kinases suggests that this compound is a multi-kinase inhibitor, and observed phenotypes may be due to the combined inhibition of several targets.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its intended target in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with either vehicle (e.g., DMSO) or this compound at a desired concentration.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C).
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing folded proteins) from the insoluble fraction (containing aggregated proteins) by centrifugation.
-
Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using methods like Western blotting or ELISA.
-
Data Analysis: Plot the percentage of soluble protein as a function of temperature to generate a melting curve. The binding of this compound to its target will increase the protein's thermal stability, resulting in a shift of the melting curve to a higher temperature.[3]
Troubleshooting CETSA:
| Problem | Possible Cause | Suggested Action |
| No thermal shift observed | Insufficient compound concentration or cell permeability | Increase the concentration of this compound; confirm cell permeability through other methods. |
| The target protein does not show a thermal shift upon ligand binding | This can occur for some proteins; consider an alternative target engagement assay like NanoBRET™. | |
| Irregular melt curves | Protein degradation or aggregation issues | Optimize lysis buffer with protease inhibitors; ensure proper sample handling.[4] |
| Difficulty in protein detection | Low antibody affinity or low protein expression | Validate antibody specificity and sensitivity; use a more sensitive detection method.[4] |
Protocol 3: NanoBRET™ Target Engagement Assay
Objective: To quantitatively measure the binding of this compound to its target in live cells.
Methodology:
-
Cell Engineering: Express the target protein as a fusion with NanoLuc® luciferase in your cell line of interest.
-
Assay Setup: Add a cell-permeable fluorescent tracer that binds to the target protein and the NanoLuc® substrate to the cells.
-
Compound Addition: Add varying concentrations of this compound.
-
BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. The binding of this compound to the target will displace the fluorescent tracer, leading to a decrease in the BRET signal.
-
Data Analysis: Plot the BRET ratio as a function of the this compound concentration to determine the IC50 value for target engagement in live cells.
Troubleshooting NanoBRET™:
| Problem | Possible Cause | Suggested Action |
| Low BRET signal | Suboptimal donor-acceptor orientation or ratio | Test different fusion protein constructs (N- or C-terminal tags); optimize the ratio of donor to acceptor plasmids during transfection.[5] |
| Low expression of the fusion protein | Use a stronger promoter or a more efficient transfection method. | |
| High background signal | Spectral overlap between donor and acceptor | Ensure the use of appropriate filters for measuring donor and acceptor emission.[6] |
| Inconsistent results | Cell health issues or inconsistent cell numbers | Ensure consistent cell seeding density and monitor cell viability. |
Visualizing Pathways and Workflows
On-Target vs. Off-Target Signaling
The following diagram illustrates how this compound can modulate both its intended signaling pathway and an unintended pathway through an off-target interaction.
Caption: On-target vs. off-target signaling pathways of this compound.
Experimental Workflow for Investigating Off-Target Effects
This workflow outlines a systematic approach to identifying and validating potential off-target effects of this compound.
Caption: Decision tree for troubleshooting unexpected phenotypes.
Rescue Experiment Logic
This diagram illustrates the logic behind a rescue experiment to differentiate on-target from off-target effects.
Caption: Logic of a rescue experiment to confirm on-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Thermal shift assays in drug discovery - Troubleshooting from biochemical to cellular applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. promegaconnections.com [promegaconnections.com]
- 6. promega.com [promega.com]
How to address unexpected cytotoxicity with TL4830031 treatment
This guide provides troubleshooting strategies for researchers encountering unexpected cytotoxicity with the investigational compound TL4830031. Given that this compound is a fictional compound for the purpose of this guide, we have created a plausible therapeutic profile to frame the troubleshooting advice.
Fictional Compound Profile: this compound
-
Target: Tyrosine Kinase X (TKX), a key enzyme in a pro-survival signaling pathway.
-
Intended Mechanism: Competitive inhibitor of the ATP-binding site of TKX.
-
Expected Effect: Cytostatic activity (inhibition of cell proliferation) in cancer cells with high TKX expression.
-
Reported Issue: Users observe rapid and potent cytotoxicity in both TKX-high and TKX-low cell lines, at concentrations where cytostatic effects were anticipated.
Frequently Asked Questions (FAQs)
Q1: Why is this compound causing rapid cell death instead of just stopping cell proliferation?
This could be due to several factors, including potent off-target effects, induction of a strong apoptotic response even with partial target inhibition, or potential contamination of the compound lot. The troubleshooting guide below will help you distinguish between these possibilities.
Q2: My control cell line, which has very low TKX expression, is also dying. Does this mean the compound is non-specific?
High cytotoxicity in target-negative cell lines is a strong indicator of either a potent off-target effect or a non-specific toxicity mechanism. It is crucial to confirm this observation with a carefully controlled dose-response experiment.
Q3: Could my vehicle control (e.g., DMSO) be the source of the cytotoxicity?
While less common at standard concentrations (typically <0.1%), the vehicle can contribute to cytotoxicity, especially in sensitive cell lines. Always run a vehicle-only control at the highest concentration used in your experiment to rule this out.
Q4: I'm observing cytotoxicity at nanomolar concentrations, but the expected IC50 for TKX inhibition is in the micromolar range. What does this suggest?
A significant discrepancy between the cytotoxic concentration and the expected on-target inhibitory concentration strongly suggests that the observed cell death is mediated by a high-affinity off-target interaction.
Troubleshooting Guide for Unexpected Cytotoxicity
This section provides a step-by-step approach to diagnosing the root cause of unexpected cell death following this compound treatment.
Step 1: Confirm and Characterize the Cytotoxic Effect
Question: What is the first step I should take to validate the unexpected cytotoxicity?
Answer: The initial step is to perform a robust dose-response experiment to confirm the effect and quantify the potency of the cytotoxicity.
Recommended Action:
-
Select Cell Lines: Use your primary TKX-high cell line and a control TKX-low or null cell line.
-
Dose-Response: Perform a 10-point dose-response curve with this compound, ranging from a low nanomolar to a high micromolar concentration.
-
Time-Course: Assess cell viability at multiple time points (e.g., 24, 48, and 72 hours) to understand the kinetics of the cytotoxic effect.
-
Assay Method: Use a reliable method for measuring cell viability, such as an MTS or a luminescent ATP-based assay (e.g., CellTiter-Glo®).
Step 2: Investigate the Mechanism of Cell Death
Question: How can I determine whether the observed cytotoxicity is due to apoptosis or necrosis?
Answer: Differentiating between programmed cell death (apoptosis) and uncontrolled cell death (necrosis) is a critical step in understanding the mechanism. This is most commonly achieved by measuring the activity of caspases, which are key executioner enzymes in the apoptotic cascade.
Recommended Action:
-
Measure Caspase Activity: Use a luminescent or fluorescent assay to measure the activity of executioner caspases (Caspase-3 and Caspase-7).
-
Select Concentrations: Test this compound at three key concentrations determined from your dose-response curve: a non-toxic concentration, the approximate IC50, and a highly toxic concentration.
-
Positive Control: Include a known apoptosis inducer (e.g., staurosporine) as a positive control for assay validation.
Below is a decision tree to guide your interpretation of the results.
Caption: Decision logic for interpreting cell death mechanism.
Step 3: De-risk Experimental and Compound-Related Artifacts
Question: How can I be sure the cytotoxicity isn't caused by a problem with my experimental setup or the compound itself?
Answer: It is essential to rule out confounding variables related to your reagents and protocol.
Recommended Action:
-
Vehicle Control: As mentioned in the FAQ, run a vehicle-only control at the highest volume used for drug delivery.
-
Compound Integrity:
-
Check the Certificate of Analysis (CoA) for the compound lot to confirm its purity.
-
Prepare fresh dilutions of this compound from the original stock for each experiment. Avoid repeated freeze-thaw cycles.
-
If possible, test a different batch of the compound to rule out lot-specific contamination.
-
-
Assay Interference: Some compounds can interfere with assay readouts (e.g., auto-fluorescence). Run a cell-free control (media + compound + assay reagent) to check for direct interference.
The workflow below outlines a systematic approach to troubleshooting.
Caption: General troubleshooting workflow for unexpected cytotoxicity.
Step 4: Investigate Potential Off-Target Effects
Question: If the cytotoxicity is confirmed as apoptosis and not an artifact, how do I investigate potential off-target effects?
Answer: The most direct way to identify off-target interactions is through broad-panel screening. This involves testing the compound against a large number of other kinases or receptors.
Recommended Action:
-
Kinase Profiling: Submit this compound for screening against a panel of kinases (e.g., a 400+ kinase panel offered by commercial vendors). Focus on kinases known to be involved in apoptotic signaling.
-
Hypothesis Generation: Based on the kinase profiling results, identify potent off-targets that are expressed in your affected cell lines. The diagram below illustrates a hypothetical scenario where this compound inhibits an unintended pro-apoptotic kinase.
Best practices for storing and handling TL4830031 powder
Disclaimer: The following storage, handling, and experimental guidelines are based on general best practices for potent pharmaceutical powders. As no specific Safety Data Sheet (SDS) or handling documentation for a compound explicitly identified as "TL4830031" was found, these recommendations should be used as a starting point. Always consult your institution's safety protocols and, if available, the specific documentation provided by the manufacturer of your compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: Proper storage is crucial to maintain the stability and efficacy of this compound. It is recommended to store the powder in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] Protect from light and moisture. For long-term storage, refer to the manufacturer's certificate of analysis, but generally, storage at -20°C is recommended for potent research compounds.
Q2: How should I handle this compound powder to minimize exposure?
A2: this compound should be handled with care in a designated area, such as a fume hood or a glove box, to avoid inhalation of dust particles.[1] Use appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[1][3]
Q3: What should I do in case of a spill?
A3: In case of a small spill, carefully sweep or vacuum the powder, avoiding dust generation.[1] Use a vacuum cleaner equipped with a HEPA filter. For larger spills, evacuate the area and follow your institution's emergency procedures. The spilled material should be collected in a sealed container for proper disposal.
Q4: How do I properly dispose of this compound waste?
A4: Dispose of this compound waste, including empty containers and contaminated materials, in accordance with local, state, and federal regulations.[1][3] Do not dispose of it down the drain or in regular trash.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Powder has changed color or appears clumpy. | Exposure to moisture, light, or improper temperature. | Do not use the powder as its integrity may be compromised. Re-evaluate your storage conditions. Ensure containers are tightly sealed and stored in a desiccator if necessary. |
| Inconsistent experimental results. | Inaccurate weighing due to static electricity or improper handling. Degradation of the compound. | Use an anti-static weighing dish or an ionizer. Prepare fresh solutions for each experiment. Review storage and handling procedures to ensure compound stability. |
| Difficulty dissolving the powder. | Use of an inappropriate solvent. Insufficient mixing. | Consult the compound's data sheet for solubility information. If unavailable, perform small-scale solubility tests with common laboratory solvents (e.g., DMSO, ethanol, water). Use sonication or vortexing to aid dissolution. |
Experimental Protocols
General Solution Preparation
-
Pre-weighing: Before opening the container, allow the this compound powder to equilibrate to room temperature to prevent condensation of moisture onto the cold powder.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of powder using a calibrated analytical balance. Use appropriate weighing paper or a weighing boat.
-
Dissolution: Add the desired solvent to the vessel containing the powder. Cap the vessel and mix thoroughly using a vortex mixer or sonicator until the powder is completely dissolved.
-
Storage of Stock Solution: Store the stock solution in a tightly sealed vial at the recommended temperature (typically -20°C or -80°C) and protect it from light. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Visual Guides
Caption: A typical experimental workflow for handling this compound powder.
Caption: A decision tree for responding to a this compound powder spill.
References
Technical Support Center: Overcoming Resistance to TL4830031 in Cancer Cell Lines
Disclaimer: Information regarding the specific compound "TL4830031" is not publicly available. This guide provides a generalized framework for addressing resistance to targeted anticancer agents, such as tyrosine kinase inhibitors (TKIs). Researchers should adapt these principles and protocols to their specific compound of interest.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, previously sensitive to this compound, is now showing signs of resistance. What are the initial steps to confirm this?
A1: The first step is to quantitatively confirm the shift in drug sensitivity. This is typically done by comparing the half-maximal inhibitory concentration (IC50) of your compound in the suspected resistant line versus the parental (sensitive) line.
-
Serial IC50 Determinations: Culture both parental and suspected resistant cells and treat them with a range of this compound concentrations. After a set incubation period (e.g., 72 hours), perform a cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the IC50 for each line. A significant increase in the IC50 value (generally >5-fold) is a strong indicator of acquired resistance.[1]
-
Washout Experiment: To confirm that the resistance is a stable phenotype and not a temporary adaptation, you can perform a washout experiment.[1] Culture the resistant cells in a drug-free medium for several passages (e.g., 3-5) and then re-determine the IC50. If the IC50 remains elevated, the resistance is likely due to stable genetic or epigenetic changes.[1]
-
Clonal Selection: Isolate single-cell clones from the resistant population and determine their individual IC50 values. This can help understand if the resistance is uniform or heterogeneous within the cell population.[1]
Q2: What are the common molecular mechanisms that could be driving resistance to a targeted therapy like this compound?
A2: Resistance to targeted therapies is a multifaceted problem, but mechanisms can be broadly categorized:[2]
-
On-Target Alterations: Secondary mutations can occur in the drug's target protein, which may prevent the drug from binding effectively.[3] For example, the T790M mutation in the EGFR kinase domain confers resistance to first-generation EGFR inhibitors.[3]
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative pro-survival signaling pathways to compensate for the inhibition of the primary target.[2][3] Common bypass pathways include the PI3K/Akt/mTOR and MAPK/ERK pathways.[4][5][6][7]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump the drug out of the cell, thereby reducing its intracellular concentration and effectiveness.[3][8][9]
-
Drug Inactivation: The cancer cells may develop mechanisms to metabolize the drug into an inactive form.[9][10]
-
Epigenetic Modifications: Changes in gene expression that do not involve alterations to the DNA sequence can also contribute to drug resistance.[3]
Q3: How can I begin to investigate which of these mechanisms is responsible for the resistance I'm observing?
A3: A systematic approach is recommended:
-
Sequence the Target Gene: If this compound has a known protein target, the first step is often to sequence the gene encoding this target in both the parental and resistant cell lines to check for new mutations.
-
Analyze Key Signaling Pathways: Use techniques like Western blotting to examine the phosphorylation status and expression levels of key proteins in known bypass pathways (e.g., Akt, ERK, mTOR). An increase in the activation of these pathways in the resistant line would be a significant finding.
-
Assess Drug Efflux: Use functional assays or quantitative PCR/Western blotting to check for the overexpression of common ABC transporters (e.g., P-gp, MRP1, BCRP).
-
Transcriptomic/Proteomic Analysis: For a more unbiased approach, consider performing RNA sequencing or proteomic analysis to compare the global gene and protein expression profiles of the sensitive and resistant cells. This can help identify unexpected changes and novel resistance mechanisms.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent IC50 values | Cell passage number is too high, leading to genetic drift. Inconsistent cell seeding density. Reagent variability. | Use cells within a defined low passage number range. Ensure precise and uniform cell seeding. Use fresh, quality-controlled reagents. |
| Failure to generate a resistant cell line in vitro | Drug concentration is too high or too low. The parental cell line is not genetically diverse enough to develop resistance. | Start with a drug concentration around the IC20-IC30 and gradually increase it as the cells adapt.[1] Consider using a different cell line if resistance does not develop after a prolonged period. |
| High background in Western blots for phospho-proteins | Inadequate washing. Poor antibody quality. Contamination of buffers with phosphatases. | Increase the number and duration of washes. Validate your primary antibody. Always include phosphatase inhibitors in your lysis buffer. |
| No mutations found in the target gene | Resistance is likely due to an off-target mechanism. | Proceed to investigate bypass pathways, drug efflux, or other potential mechanisms. Consider a broader omics approach. |
Experimental Protocols
Protocol 1: Generation of a Drug-Resistant Cell Line
This protocol describes a common method for inducing drug resistance in a cancer cell line through continuous, escalating exposure to a cytotoxic or cytostatic agent.[11][12]
-
Determine Initial IC50: First, accurately determine the IC50 of this compound in your parental cancer cell line using a standard cell viability assay.
-
Initial Drug Exposure: Begin by continuously culturing the parental cells in a medium containing this compound at a concentration equal to the IC20 or IC30.
-
Monitor Cell Growth: Monitor the cells for signs of recovery and proliferation. Initially, a significant portion of the cells may die.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily, increase the concentration of this compound in the culture medium.[1] A common strategy is to double the concentration.
-
Repeat and Expand: Continue this process of monitoring and dose escalation. This can be a lengthy process, often taking 6-12 months.
-
Characterize the Resistant Line: Once the cells can proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), the line is considered resistant. At this point, you should determine the new, stable IC50 and cryopreserve cell stocks at different stages of resistance development.
Protocol 2: Western Blotting for Signaling Pathway Analysis
-
Cell Culture and Treatment: Grow both parental and resistant cells to about 70-80% confluency. You may want to include conditions where you treat the cells with this compound for a short period to observe acute signaling changes.
-
Prepare Cell Lysates: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, run them on an SDS-polyacrylamide gel, and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Then, incubate the membrane with the primary antibody (e.g., anti-phospho-Akt, anti-phospho-ERK) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate it with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Compare the levels of the proteins of interest, particularly the phosphorylated (active) forms, between the parental and resistant cell lines. Be sure to also probe for the total protein and a loading control (e.g., GAPDH, β-actin) for normalization.
Data Presentation
Table 1: IC50 Values of this compound in Sensitive and Resistant Cell Lines
| Cell Line | IC50 (nM) | Fold Resistance |
| Parental (Sensitive) | 50 ± 5 | 1 |
| Resistant Clone 1 | 550 ± 45 | 11 |
| Resistant Clone 2 | 780 ± 60 | 15.6 |
Table 2: Relative Protein Expression/Phosphorylation in Resistant vs. Parental Cells
| Protein | Change in Resistant Line (Fold Change vs. Parental) |
| p-Akt (Ser473) | 3.5 ↑ |
| Total Akt | 1.1 (no significant change) |
| p-ERK1/2 (Thr202/Tyr204) | 0.9 (no significant change) |
| Total ERK1/2 | 1.0 (no significant change) |
| P-glycoprotein (P-gp) | 8.2 ↑ |
Visualizations
Caption: Workflow for investigating and overcoming drug resistance.
Caption: A generic RTK signaling pathway targeted by an inhibitor.
Caption: Decision tree for troubleshooting resistant cell line generation.
References
- 1. benchchem.com [benchchem.com]
- 2. medscape.com [medscape.com]
- 3. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 4. Dysregulated Signalling Pathways Driving Anticancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Updates on altered signaling pathways in tumor drug resistance | Visualized Cancer Medicine [vcm.edpsciences.org]
- 6. researchgate.net [researchgate.net]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. ejcmpr.com [ejcmpr.com]
- 9. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. blog.crownbio.com [blog.crownbio.com]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting inconsistent results in TL4830031 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret and resolve inconsistent results observed during experiments with the MEK1/2 inhibitor, TL4830031.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective, ATP-competitive inhibitor of MEK1 and MEK2 kinases. Its primary function is to block the phosphorylation and subsequent activation of ERK1 and ERK2, key components of the MAPK/ERK signaling pathway.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in DMSO at concentrations up to 100 mM. For long-term storage, we recommend storing the lyophilized powder at -20°C and the DMSO stock solution in small aliquots at -80°C to minimize freeze-thaw cycles.
Q3: Does this compound have known off-target effects?
A3: this compound has been profiled against a panel of over 400 kinases and shows high selectivity for MEK1/2. However, at concentrations significantly above the cellular IC50, potential for off-target activity cannot be entirely excluded. If you suspect off-target effects, we recommend performing a dose-response experiment and using a structurally distinct MEK inhibitor as a control.
Troubleshooting Guide: Inconsistent Experimental Results
Issue 1: High Variability in Cell Viability (IC50) Assays
You may observe significant experiment-to-experiment variability in the IC50 value of this compound in your cancer cell line models.
Data Presentation: Example of Inconsistent IC50 Values
| Experiment ID | Cell Line | Seeding Density (cells/well) | Serum Concentration | IC50 (nM) |
| EXP-01A | HT-29 | 5,000 | 10% FBS | 55 |
| EXP-01B | HT-29 | 5,000 | 10% FBS | 150 |
| EXP-02A | A375 | 4,000 | 10% FBS | 25 |
| EXP-02B | A375 | 8,000 | 10% FBS | 80 |
| EXP-03 | HT-29 | 5,000 | 5% FBS | 20 |
Potential Causes and Troubleshooting Steps:
-
Cell Passage Number: High passage numbers can lead to genetic drift and altered sensitivity to inhibitors.
-
Recommendation: Use cells with a consistent and low passage number (e.g., <20) for all experiments. Record the passage number for every experiment.
-
-
Inconsistent Seeding Density: As shown in experiment EXP-02, higher cell densities can increase the apparent IC50 due to community effects.
-
Recommendation: Perform a cell titration experiment to determine the optimal seeding density for your cell line that maintains logarithmic growth throughout the assay duration. Use this standardized density for all subsequent experiments.
-
-
Serum Concentration: Growth factors in fetal bovine serum (FBS) can activate parallel signaling pathways, potentially conferring resistance to MEK inhibition.
-
Recommendation: Standardize the serum concentration across all experiments. If variability persists, consider reducing the serum concentration or using serum-free media after cell attachment.
-
-
Reagent Stability: this compound, especially when diluted in aqueous media, can degrade over time.
-
Recommendation: Prepare fresh dilutions of this compound from a frozen DMSO stock for each experiment. Avoid using diluted compound that has been stored for an extended period.
-
Experimental Protocol: Standardized Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare a 10-point serial dilution of this compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a DMSO-only vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Measurement: Add a resazurin-based reagent (e.g., CellTiter-Blue) to each well and incubate for 2-4 hours.
-
Data Acquisition: Measure fluorescence using a plate reader (560 nm excitation / 590 nm emission).
-
Analysis: Normalize the data to the vehicle control and fit a four-parameter logistic curve to determine the IC50 value.
Mandatory Visualization: Troubleshooting Workflow for Viability Assays
Caption: A logical workflow for troubleshooting inconsistent IC50 results.
Issue 2: Paradoxical Upregulation of p-ERK at Certain Time Points or Doses
Users sometimes report a transient or dose-dependent increase in phosphorylated ERK (p-ERK) following treatment with this compound, which is counterintuitive for a MEK inhibitor.
Data Presentation: Example of Inconsistent p-ERK Western Blot Results
| Time Point | Treatment (100 nM this compound) | p-ERK / Total ERK Ratio |
| 0 hr | Vehicle | 1.0 |
| 2 hr | This compound | 0.1 |
| 8 hr | This compound | 0.4 |
| 24 hr | This compound | 0.9 |
Potential Causes and Troubleshooting Steps:
-
Feedback Loop Activation: Many signaling pathways, including the MAPK pathway, have negative feedback loops. Inhibition of MEK/ERK can relieve this feedback, leading to increased activity of upstream components like RAF kinases. This can cause a "rebound" in p-ERK levels as the cell attempts to restore homeostasis.
-
Recommendation: Perform a time-course experiment (e.g., 0, 1, 4, 8, 16, 24 hours) to map the dynamics of p-ERK inhibition and rebound. This is often a feature of the pathway, not an experimental artifact.
-
-
Assay Timing: If you are only measuring p-ERK at a late time point (e.g., 24 hours), you may miss the initial inhibition and only observe the rebound effect.
-
Recommendation: Measure target engagement at early time points (e.g., 1-4 hours) to confirm the primary inhibitory activity of this compound.
-
Experimental Protocol: Western Blot for p-ERK Analysis
-
Cell Lysis: Treat cells with this compound for the desired time points. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% polyacrylamide gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against p-ERK1/2 (e.g., Rabbit mAb) overnight at 4°C.
-
Washing & Secondary Antibody: Wash the membrane three times with TBST. Incubate with an HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing: To normalize, strip the membrane and re-probe with an antibody for total ERK1/2 and a loading control like GAPDH.
Mandatory Visualization: MAPK Signaling Pathway with Feedback Loop
Caption: The MAPK pathway, showing inhibition by this compound and a negative feedback loop.
Issue 3: Discrepancy Between In Vitro Kinase Potency and Cellular Activity
The biochemical IC50 of this compound against purified MEK1 enzyme is potent, but the cellular EC50 required to inhibit p-ERK or cell growth is significantly higher.
Data Presentation: Example of Potency Discrepancy
| Assay Type | Target | Metric | Value (nM) |
| Biochemical | Purified MEK1 Kinase | IC50 | 2 |
| Cellular | p-ERK Inhibition (HT-29) | EC50 | 50 |
| Cellular | Cell Viability (HT-29) | IC50 | 65 |
Potential Causes and Troubleshooting Steps:
-
Cell Permeability: The compound may have poor permeability across the cell membrane, preventing it from reaching its intracellular target at sufficient concentrations.
-
Recommendation: Perform a cellular thermal shift assay (CETSA) or a NanoBRET assay to directly measure target engagement within intact cells. This can confirm if the compound is reaching MEK1/2.
-
-
High ATP Concentration in Cells: The biochemical assay may have been run at a low, non-physiological ATP concentration. The high intracellular ATP concentration (~1-10 mM) can outcompete an ATP-competitive inhibitor like this compound, leading to a rightward shift in potency.
-
Recommendation: If possible, run the in vitro kinase assay at a high ATP concentration (e.g., 1 mM) to better mimic the cellular environment and get a more physiologically relevant IC50.
-
-
Efflux Pumps: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cytoplasm.
-
Recommendation: Test the cellular activity of this compound in the presence of known efflux pump inhibitors (e.g., verapamil) to see if potency is restored.
-
Mandatory Visualization: Factors Affecting Cellular Efficacy
The effect of serum concentration on TL4830031 activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of TL4830031, a potent Axl inhibitor. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during in vitro studies, with a particular focus on the effects of serum concentration on inhibitor activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small-molecule inhibitor of the Axl receptor tyrosine kinase. Its mechanism of action involves binding to the ATP-binding site of the Axl kinase domain, thereby preventing the phosphorylation of Axl and inhibiting its downstream signaling pathways.[1][2] These pathways are crucial for cancer cell proliferation, survival, migration, and invasion.[2][3]
Q2: How does serum concentration in cell culture media affect the activity of this compound?
A2: Serum contains various proteins, such as albumin and alpha-1-acid glycoprotein (AAG), that can bind to small-molecule inhibitors like this compound.[4] This protein binding reduces the concentration of the free, unbound drug available to interact with the target Axl kinase in cells.[4] Consequently, a higher concentration of this compound may be required to achieve the same level of biological activity in the presence of serum compared to serum-free conditions. This phenomenon is observed as an increase, or "shift," in the IC50 value of the inhibitor.[5]
Q3: Why are my in vitro results with this compound inconsistent, particularly between biochemical and cell-based assays?
A3: Discrepancies between biochemical and cell-based assays are often due to the presence of serum and other cellular components in the cell-based assays that are absent in the purified environment of a biochemical assay.[6] As mentioned in Q2, serum proteins can sequester the inhibitor, reducing its effective concentration. Additionally, factors such as cell membrane permeability, efflux pumps, and off-target effects within the complex cellular environment can contribute to these differences.
Q4: Should I perform my experiments in serum-free or serum-containing media?
A4: The choice between serum-free and serum-containing media depends on the specific research question.
-
Serum-free conditions are useful for determining the direct inhibitory activity of this compound on Axl without the confounding variable of protein binding. This is often done in initial biochemical or cellular phosphorylation assays.[7]
-
Serum-containing conditions more closely mimic the physiological environment and are important for understanding how the inhibitor will behave in a more complex biological system.[8] It is recommended to test a range of serum concentrations to understand the impact on your specific cell line and endpoint.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reduced potency (higher IC50) of this compound in cell-based assays compared to biochemical assays. | Serum protein binding in the cell culture medium is reducing the free concentration of the inhibitor.[5] | 1. Determine the IC50 of this compound in both serum-free and serum-containing media to quantify the fold-shift. 2. Consider using a lower serum concentration if experimentally feasible. 3. Perform a serum protein binding assay to determine the fraction of unbound drug.[9] |
| High variability in experimental results between different batches of serum. | The protein composition and concentration can vary between different lots of fetal bovine serum (FBS) or other sera. | 1. Purchase a large single lot of serum for a series of experiments to ensure consistency. 2. Test each new lot of serum to confirm consistent this compound activity. |
| This compound appears to be inactive in a cell viability assay. | 1. The concentration range tested may be too low, especially in the presence of high serum concentrations. 2. The chosen cell line may not be dependent on Axl signaling for survival. 3. The incubation time may be insufficient to observe a cytotoxic or cytostatic effect. | 1. Expand the concentration range of this compound tested. 2. Confirm Axl expression and phosphorylation in your cell line using Western blotting or ELISA. 3. Perform a time-course experiment to determine the optimal incubation time. |
| Unexpected off-target effects are observed. | This compound, like many kinase inhibitors, may have some activity against other kinases, especially at higher concentrations.[10] | 1. Consult kinase profiling data for this compound if available. 2. Use the lowest effective concentration of the inhibitor. 3. Employ a secondary, structurally distinct Axl inhibitor to confirm that the observed phenotype is on-target. |
Data Summary
The following table summarizes the expected impact of serum concentration on the IC50 of an Axl inhibitor like this compound. Note that these are representative values and the actual fold-shift will depend on the specific inhibitor, cell line, and serum used.
| Assay Condition | Typical Serum Concentration | Expected IC50 of Axl Inhibitor | Rationale |
| Biochemical Kinase Assay | 0% | Low (e.g., 10-100 nM) | No serum proteins to bind the inhibitor.[11] |
| Cell-Based Phosphorylation Assay | 0-2% | Low to Moderate | Minimal protein binding allows for direct assessment of target engagement. |
| Cell Viability/Proliferation Assay | 10% | High (Significant fold-shift from biochemical IC50) | High concentration of serum proteins reduces the free inhibitor concentration.[8] |
Experimental Protocols
Axl Phosphorylation Assay (Cell-Based ELISA)
This protocol is designed to measure the inhibition of Axl phosphorylation in intact cells.
Materials:
-
Axl-expressing cell line
-
Serum-free cell culture medium
-
Cell culture medium with 10% FBS
-
This compound
-
Gas6 ligand (optional, for stimulating Axl phosphorylation)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
Phospho-Axl (Tyr779) and Total Axl ELISA kit
-
96-well microplates
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
The following day, aspirate the medium and replace it with serum-free medium for 4-6 hours to reduce basal Axl phosphorylation.
-
Prepare serial dilutions of this compound in serum-free medium.
-
Pre-treat the cells with the different concentrations of this compound for 1-2 hours.
-
(Optional) Stimulate Axl phosphorylation by adding Gas6 ligand to the wells for 15-30 minutes.
-
Aspirate the medium and wash the cells with cold PBS.
-
Lyse the cells and proceed with the Phospho-Axl and Total Axl ELISA according to the manufacturer's instructions.[12]
-
Determine the IC50 value by plotting the percentage of Axl phosphorylation inhibition against the log concentration of this compound.
Cell Viability Assay (MTT Assay)
This protocol measures the effect of this compound on cell viability.
Materials:
-
Cell line of interest
-
Cell culture medium with 10% FBS
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of this compound in cell culture medium containing 10% FBS.
-
Treat the cells with the this compound dilutions and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[13][14]
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Serum Protein Binding Assay (Equilibrium Dialysis)
This assay determines the fraction of this compound that binds to serum proteins.
Materials:
-
This compound
-
Human or fetal bovine serum
-
Phosphate-buffered saline (PBS)
-
Equilibrium dialysis device (e.g., RED device)
-
LC-MS/MS system for quantification
Procedure:
-
Spike this compound into the serum at a known concentration.
-
Load the serum sample containing this compound into the donor chamber of the equilibrium dialysis device.
-
Load PBS into the receiver chamber.
-
Incubate the device at 37°C with gentle shaking until equilibrium is reached (typically 4-24 hours).
-
After incubation, collect samples from both the donor and receiver chambers.
-
Analyze the concentration of this compound in both chambers using a validated LC-MS/MS method.
-
Calculate the fraction of unbound drug (fu) using the following formula: fu = concentration in receiver chamber / concentration in donor chamber.[9]
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Protein Binding • Frontage Laboratories [frontagelab.com]
- 5. Determination of serum protein binding affinity of inhibitors from analysis of concentration-response plots in biochemical activity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. arcusbio.com [arcusbio.com]
- 8. signalchemlifesciences.com [signalchemlifesciences.com]
- 9. bioagilytix.com [bioagilytix.com]
- 10. benchchem.com [benchchem.com]
- 11. Assay in Summary_ki [bdb99.ucsd.edu]
- 12. Preclinical validation of AXL receptor as a target for antibody-based pancreatic cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
Technical Support Center: Ensuring Complete Inhibition of Axl with TL4830031
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing TL4830031 to achieve complete inhibition of Axl receptor tyrosine kinase. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit Axl?
This compound is a potent and specific small-molecule inhibitor of Axl kinase.[1][2][3] It functions by binding to the ATP-binding pocket of the Axl kinase domain, thereby preventing the phosphorylation of Axl and the subsequent activation of downstream signaling pathways.[1][2][3][4] As a quinolone antibiotic derivative, its primary mechanism of action in a research context is the inhibition of Axl-mediated cellular processes such as invasion and migration.[2][3][4]
Q2: What is the IC50 of this compound for Axl?
The half-maximal inhibitory concentration (IC50) of this compound for Axl kinase is 26 nM.[1][2][3][4] This value indicates the concentration of the inhibitor required to reduce the in vitro activity of the Axl kinase by 50%.
Q3: What are the key downstream signaling pathways inhibited by this compound?
By inhibiting Axl phosphorylation, this compound effectively blocks the activation of major downstream signaling cascades that are crucial for cancer cell proliferation, survival, and metastasis. The primary pathways affected are the PI3K/AKT and the RAS-RAF-MEK-ERK pathways.[5][6]
Q4: How can I confirm that Axl is completely inhibited in my experiments?
Complete inhibition of Axl can be verified by assessing the phosphorylation status of the Axl protein. A significant reduction or complete absence of phosphorylated Axl (p-Axl) indicates effective inhibition. This can be measured using techniques such as Western blotting or a phospho-Axl specific ELISA.
Q5: Are there potential off-target effects of this compound?
While this compound is a potent Axl inhibitor, like many kinase inhibitors, the possibility of off-target effects should be considered. It is advisable to perform control experiments, such as using a rescue experiment with a drug-resistant Axl mutant or assessing the activity of other related kinases, to confirm that the observed phenotype is due to Axl inhibition.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete Axl Inhibition Observed in Western Blot | Insufficient concentration of this compound. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Start with a concentration range around the IC50 (26 nM) and titrate upwards. |
| Short incubation time. | Increase the incubation time with this compound. A time-course experiment (e.g., 1, 6, 12, 24 hours) can help determine the optimal duration for maximal inhibition. | |
| High cell density or serum levels. | High cell confluence or high serum concentrations in the culture medium can sometimes interfere with inhibitor efficacy. Consider reducing cell density or serum concentration during the treatment period. | |
| Compound degradation. | Ensure proper storage and handling of this compound to maintain its stability and activity. Prepare fresh dilutions from a stock solution for each experiment. | |
| High Background in Phospho-Axl ELISA | Insufficient washing steps. | Increase the number and duration of wash steps between antibody incubations to remove unbound antibodies and reduce background signal. |
| Non-specific antibody binding. | Optimize the blocking step by using an appropriate blocking buffer (e.g., 5% BSA in TBST) and ensuring sufficient incubation time. | |
| High concentration of detection antibody. | Titrate the concentration of the secondary antibody to find the optimal dilution that provides a good signal-to-noise ratio. | |
| Variability in Experimental Results | Inconsistent cell culture conditions. | Maintain consistent cell culture practices, including cell passage number, seeding density, and media composition, to minimize variability between experiments. |
| Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent pipetting, especially when preparing serial dilutions of the inhibitor. | |
| Issues with lysate preparation. | Ensure that cell lysates are prepared consistently and contain phosphatase inhibitors to preserve the phosphorylation state of Axl. |
Quantitative Data Summary
| Inhibitor | Target | IC50 (nM) | Reference |
| This compound | Axl | 26 | [1][2][3][4] |
| Bemcentinib (BGB324) | Axl | 14 | [7] |
| Gilteritinib | Axl, FLT3 | <1 | [5] |
| Cabozantinib | Axl, MET, VEGFR2 | 7 | [5] |
| SGI-7079 | Axl, MET, MER | 58 | [8] |
| TP-0903 | Axl | 27 | [8] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-Axl
This protocol describes the detection of phosphorylated Axl (p-Axl) in cell lysates by Western blotting to assess the efficacy of this compound.
Materials:
-
Cells treated with this compound or vehicle control
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-phospho-Axl (Tyr779) and anti-total Axl
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Wash treated cells with ice-cold PBS.
-
Lyse cells in lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-Axl antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
The membrane can be stripped and re-probed with an anti-total Axl antibody to normalize the phospho-Axl signal to the total amount of Axl protein.
-
Protocol 2: Phospho-Axl ELISA
This protocol provides a general procedure for a sandwich ELISA to quantify the levels of phosphorylated Axl in cell lysates.
Materials:
-
Phospho-Axl ELISA kit (containing a pre-coated plate, detection antibody, HRP-conjugate, substrate, and stop solution)
-
Cell lysates prepared as described in the Western blot protocol
-
Wash buffer
-
Plate reader
Procedure:
-
Sample Preparation:
-
Dilute cell lysates to the recommended concentration range in the assay diluent provided with the kit.
-
-
ELISA Assay:
-
Add standards and diluted samples to the wells of the pre-coated microplate.
-
Incubate as recommended in the kit instructions (e.g., 2.5 hours at room temperature).
-
Wash the wells several times with wash buffer.
-
Add the detection antibody to each well and incubate (e.g., 1 hour at room temperature).
-
Wash the wells.
-
Add the HRP-conjugate and incubate (e.g., 1 hour at room temperature).
-
Wash the wells.
-
Add the TMB substrate and incubate in the dark until color develops (e.g., 30 minutes).
-
Add the stop solution to terminate the reaction.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a plate reader.
-
Generate a standard curve and determine the concentration of phospho-Axl in the samples.
-
Visualizations
Caption: Axl signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing Axl inhibition by Western blot.
Caption: Logical troubleshooting workflow for incomplete Axl inhibition.
References
- 1. invivochem.net [invivochem.net]
- 2. ebiohippo.com [ebiohippo.com]
- 3. This compound|2084107-15-1|COA [dcchemicals.com]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges [frontiersin.org]
- 7. The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.ed.ac.uk [pure.ed.ac.uk]
Validation & Comparative
A Comparative Efficacy Analysis of Axl Inhibitors: TL4830031 versus R428 (Bemcentinib)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Axl tyrosine kinase inhibitors TL4830031 and R428 (also known as Bemcentinib or BGB324). The information is compiled from publicly available data to assist researchers in making informed decisions for their oncology and drug development studies. While direct head-to-head experimental data is limited, this guide summarizes the key characteristics of each inhibitor and provides standardized protocols for their evaluation.
Introduction to Axl and its Inhibition
The Axl receptor tyrosine kinase is a critical player in various cellular processes, including cell survival, proliferation, migration, and invasion.[1] Its overexpression is linked to poor prognosis and the development of resistance to conventional cancer therapies in numerous malignancies.[2] Consequently, Axl has emerged as a promising therapeutic target, leading to the development of small molecule inhibitors aimed at blocking its oncogenic signaling.
This compound is a novel and potent Axl inhibitor, identified as a quinolone antibiotic analogue.[3][4][5][6][7] It has been shown to inhibit the phosphorylation of Axl, a key step in its activation, and subsequently impede cancer cell invasion and migration.[4][6][7]
R428 (Bemcentinib) is a well-characterized, first-in-class, selective Axl inhibitor that has been extensively studied in preclinical and clinical settings.[8][9][10] It potently blocks the catalytic activity of Axl and has demonstrated efficacy in reducing tumor spread and prolonging survival in metastatic breast cancer models.[8][11] Interestingly, R428 also exhibits a unique, Axl-independent mechanism of action by inducing apoptosis through the disruption of lysosomal function.[12]
Quantitative Performance Comparison
The following table summarizes the key in vitro potency data for this compound and R428. It is important to note that these values may not be directly comparable due to potential differences in experimental conditions between studies.
| Parameter | This compound | R428 (Bemcentinib) |
| Biochemical IC50 | 26 nM[3][4][7] | 14 nM[10][13] |
| Chemical Class | Quinolone Antibiotic Analogue[4][5][7] | Not specified in provided results |
| Selectivity | Data not available | >100-fold for Axl vs. Abl; 50- to 100-fold vs. Mer and Tyro3[10][13] |
Mechanism of Action
This compound
The primary mechanism of action for this compound is the direct inhibition of the Axl kinase. By binding to the kinase domain, it prevents the autophosphorylation of Axl, thereby blocking the activation of downstream signaling pathways that promote cell survival, proliferation, and motility.
R428 (Bemcentinib)
R428 exhibits a dual mechanism of action:
-
Direct Axl Inhibition : Similar to this compound, R428 is a potent inhibitor of Axl kinase activity.[8][10] This leads to the suppression of Axl-dependent signaling cascades.[11]
-
Axl-Independent Lysosomal Disruption : R428 can accumulate in lysosomes, leading to an increase in lysosomal pH and impairment of their degradative function.[12] This disruption of lysosomal homeostasis can trigger apoptosis in cancer cells through a mechanism that is independent of its Axl inhibitory activity.[12]
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental evaluation of these inhibitors, the following diagrams are provided.
Caption: Axl Receptor Signaling Pathway.
Caption: Experimental Workflow for Axl Inhibitor Evaluation.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to characterize Axl inhibitors. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
In Vitro Kinase Assay (Axl Inhibition)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of Axl kinase.
-
Reagents and Materials : Recombinant Axl kinase, a suitable substrate peptide (e.g., poly(Glu, Tyr) 4:1), ATP, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™).
-
Procedure :
-
Prepare a serial dilution of the inhibitor (this compound or R428).
-
In a 96-well plate, add the recombinant Axl kinase, the substrate peptide, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent and a luminometer.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Western Blot for Axl Phosphorylation
This experiment confirms that the inhibitor can block Axl activation within a cellular context.
-
Cell Culture and Treatment :
-
Culture cancer cells with high Axl expression (e.g., MDA-MB-231) to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of the Axl inhibitor for 1-2 hours.
-
Stimulate the cells with the Axl ligand, Gas6, for 10-15 minutes to induce Axl phosphorylation.
-
-
Protein Extraction and Quantification :
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting :
-
Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated Axl (p-Axl) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total Axl and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Cell Viability Assay (MTT Assay)
This assay assesses the effect of the inhibitor on cell proliferation and viability.
-
Cell Seeding : Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment : Treat the cells with a serial dilution of the inhibitor and incubate for a specified period (e.g., 72 hours).
-
MTT Addition : Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization : Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Transwell Invasion Assay
This assay measures the ability of the inhibitor to block the invasive potential of cancer cells.
-
Preparation of Transwell Inserts : Coat the upper surface of Transwell inserts (with 8 µm pores) with a thin layer of Matrigel and allow it to solidify.
-
Cell Seeding :
-
Harvest cancer cells and resuspend them in a serum-free medium.
-
Add the cell suspension to the upper chamber of the Matrigel-coated inserts.
-
Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Add the inhibitor to both the upper and lower chambers.
-
-
Incubation : Incubate the plate for 24-48 hours to allow for cell invasion.
-
Staining and Quantification :
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol and stain them with crystal violet.
-
Count the number of stained cells in several microscopic fields to determine the extent of invasion.
-
Compare the number of invading cells in the inhibitor-treated groups to the untreated control.
-
Conclusion
Both this compound and R428 are potent inhibitors of the Axl receptor tyrosine kinase. Based on the available data, R428 exhibits a slightly lower biochemical IC50 and has a well-documented selectivity profile. A unique feature of R428 is its dual mechanism of action, which includes Axl-independent induction of apoptosis via lysosomal disruption. Further research, particularly direct comparative studies, is necessary to fully elucidate the relative efficacy and potential therapeutic advantages of this compound. The provided experimental protocols offer a standardized framework for conducting such comparative analyses.
References
- 1. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges [frontiersin.org]
- 3. invivochem.net [invivochem.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. R428, a selective small molecule inhibitor of Axl kinase, blocks tumor spread and prolongs survival in models of metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Axl inhibitor R428 induces apoptosis of cancer cells by blocking lysosomal acidification and recycling independent of Axl inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of TL4830031 and Other Quinolone-Based Axl Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The receptor tyrosine kinase Axl has emerged as a critical target in oncology, implicated in tumor growth, metastasis, and the development of therapeutic resistance. TL4830031, a novel quinolone-based compound, has been identified as a potent Axl inhibitor. This guide provides a head-to-head comparison of this compound with other notable Axl inhibitors, supported by experimental data and detailed methodologies to aid researchers in their drug discovery and development efforts.
Performance Comparison of Axl Inhibitors
The efficacy of various Axl inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the activity of the Axl kinase by 50%. A lower IC50 value indicates a higher potency. The following table summarizes the reported IC50 values for this compound and other selected Axl inhibitors. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to potential variations in experimental conditions.
| Inhibitor | Axl IC50 (nM) | Other Kinase Targets (IC50 in nM) | Reference |
| This compound | 26 | Not specified | |
| Bemcentinib (BGB324) | 14 | Mer (39x > Axl), Tyro3 (130x > Axl) | [1] |
| Gilteritinib (ASP2215) | 0.29 (FLT3), 0.73 (AXL) | FLT3 | [2] |
| ONO-7475 | Not specified | AXL/MER inhibitor | [3][4] |
| DS-1205c | 1.3 | Not specified | [2] |
| Cabozantinib (XL184) | 7 | VEGFR2 (0.035), Met (1.3), Ret (5.2), Kit (14.3), Flt-3 (11.3) | [5][6] |
| Sunitinib (SU11248) | 5 | Flt-3 (0.5), VEGFR-2 (20), Kit (22) | [6] |
| TP-0903 | 27 | Aurora A, Jak2, Alk, Abl | [2] |
Key Experimental Protocols
To ensure reproducibility and facilitate the evaluation of novel compounds, detailed experimental protocols for key assays are provided below.
In Vitro Axl Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the Axl kinase.
Principle: The assay measures the phosphorylation of a substrate peptide by the Axl kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is quantified, typically using a fluorescence-based method.
Materials:
-
Recombinant human Axl kinase
-
Kinase substrate (e.g., a synthetic peptide with a tyrosine residue)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., HEPES buffer containing MgCl2, DTT)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Detection reagent (e.g., a fluorescent antibody that specifically binds to the phosphorylated substrate)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a microplate, add the Axl kinase, the kinase substrate, and the assay buffer.
-
Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Add the detection reagent and incubate to allow for binding to the phosphorylated substrate.
-
Measure the fluorescence signal using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Migration Assay (Wound Healing Assay)
This assay assesses the effect of an inhibitor on the migratory capacity of cancer cells.
Principle: A "wound" or scratch is created in a confluent monolayer of cells. The ability of the cells to migrate and close the wound over time is monitored in the presence and absence of the inhibitor.
Materials:
-
Cancer cell line with high Axl expression
-
Cell culture medium and serum
-
Sterile pipette tips (e.g., p200) or a specialized wound healing insert
-
Microscope with a camera
-
Image analysis software
Procedure:
-
Seed cells in a multi-well plate and grow them to form a confluent monolayer.
-
Create a scratch in the monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing the test compound at various concentrations. Include a vehicle control (DMSO).
-
Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) for up to 48 hours.
-
Quantify the wound area at each time point using image analysis software.
-
Calculate the percentage of wound closure for each condition.
-
Compare the rate of wound closure in the presence of the inhibitor to the control to determine the inhibitory effect on cell migration.[7][8][9]
Cell Invasion Assay (Boyden Chamber Assay)
This assay evaluates the ability of a compound to inhibit the invasion of cancer cells through an extracellular matrix (ECM) barrier.
Principle: Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane coated with a layer of ECM (e.g., Matrigel). The lower chamber contains a chemoattractant. The inhibitor's effect on the number of cells that invade through the ECM and migrate to the lower side of the membrane is quantified.
Materials:
-
Cancer cell line with high Axl expression
-
Transwell inserts with a porous membrane
-
Extracellular matrix (ECM) gel (e.g., Matrigel)
-
Cell culture medium with and without serum (chemoattractant)
-
Cotton swabs
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
Coat the upper surface of the Transwell membrane with a thin layer of ECM gel and allow it to solidify.
-
Resuspend serum-starved cells in serum-free medium containing the test compound at various concentrations.
-
Add the cell suspension to the upper chamber of the Transwell insert.
-
Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours).
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
-
Count the number of stained cells in several microscopic fields.
-
Calculate the percentage of invasion inhibition relative to the vehicle control.
Visualizing Axl Signaling and Experimental Workflows
To provide a clearer understanding of the underlying biological processes and experimental designs, the following diagrams have been generated using Graphviz.
Caption: Axl Signaling Pathway
Caption: In Vitro Kinase Inhibition Assay Workflow
Caption: Wound Healing (Cell Migration) Assay Workflow
References
- 1. arcusbio.com [arcusbio.com]
- 2. arcusbio.com [arcusbio.com]
- 3. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 4. AXL/MERTK inhibitor ONO-7475 potently synergizes with venetoclax and overcomes venetoclax resistance to kill FLT3-ITD acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pure.ed.ac.uk [pure.ed.ac.uk]
- 7. clyte.tech [clyte.tech]
- 8. Wound healing migration assay (Scratch assay) [protocols.io]
- 9. Wound healing assay | Abcam [abcam.com]
Validating the On-Target Activity of Novel Axl Inhibitors: A Comparative Guide Using siRNA Knockdown
For researchers, scientists, and drug development professionals, establishing the on-target activity of a novel kinase inhibitor is a critical step in preclinical development. This guide provides a framework for validating the efficacy and specificity of new Axl inhibitors, such as the hypothetical TL4830031, by comparing its effects to siRNA-mediated knockdown of the Axl receptor tyrosine kinase.
The Axl receptor tyrosine kinase has emerged as a significant target in cancer therapy. Its overexpression is linked to poor prognosis, metastasis, and the development of resistance to various treatments in numerous cancers, including non-small cell lung cancer (NSCLC), acute myeloid leukemia (AML), and breast cancer.[1][2][3][4] Axl's role in driving key oncogenic processes such as cell survival, proliferation, migration, and invasion makes it an attractive target for therapeutic intervention.[1][5]
This guide outlines the experimental methodologies to confirm that a novel small molecule inhibitor's cellular effects are indeed due to its interaction with Axl. The core principle is to demonstrate that the phenotypic and signaling changes induced by the inhibitor are phenocopied by the specific silencing of Axl gene expression using small interfering RNA (siRNA).
The Axl Signaling Pathway
Axl is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[6][7] Its primary ligand is the vitamin K-dependent protein Growth Arrest-Specific 6 (Gas6).[1][7][8] Binding of Gas6 to the extracellular domain of Axl induces receptor dimerization and autophosphorylation of tyrosine residues in its intracellular kinase domain.[9] This activation triggers several downstream signaling cascades that are crucial for cancer progression, including the PI3K/AKT/mTOR pathway, which promotes cell survival and proliferation, and the MAPK/ERK pathway, which is also involved in proliferation and cell cycle progression.[1][5][6]
References
- 1. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AXL receptor tyrosine kinase as a therapeutic target in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
Comparison Guide: Secondary Assays to Confirm the Mechanism of Action of TL4830031 as an EGFR Inhibitor
This guide provides a comparative overview of key secondary assays to validate the mechanism of action of a hypothetical compound, TL4830031, as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. The performance of this compound is compared with a well-established EGFR inhibitor, Gefitinib, and a negative control.
Overview of the EGFR Signaling Pathway and this compound
The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Upon ligand binding (e.g., EGF), EGFR dimerizes and autophosphorylates, activating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. In many cancers, this pathway is dysregulated, making it a key therapeutic target. This compound is a novel investigational compound hypothesized to inhibit the kinase activity of EGFR, thereby blocking downstream signaling and inhibiting cancer cell growth.
Caption: EGFR signaling pathway and points of inhibition by this compound and Gefitinib.
Comparative Data Summary
The following table summarizes the expected outcomes from secondary assays comparing this compound, Gefitinib, and a negative control (vehicle) in a relevant cancer cell line (e.g., A549, which has wild-type EGFR).
| Assay | Parameter Measured | Negative Control (Vehicle) | This compound (1 µM) | Gefitinib (1 µM) |
| Western Blot | p-EGFR (Y1068) levels | High | Low | Low |
| p-AKT (S473) levels | High | Low | Low | |
| p-ERK1/2 (T202/Y204) levels | High | Low | Low | |
| Cell Viability (MTT) | % Viability (72h) | 100% | ~40% | ~45% |
| Kinase Activity | EGFR Kinase Activity | 100% | <10% | <10% |
| Immunofluorescence | Membrane p-EGFR Staining | Strong | Weak/Absent | Weak/Absent |
Experimental Protocols
This technique is used to detect the phosphorylation status of EGFR and its downstream targets, providing direct evidence of pathway inhibition.
Protocol:
-
Cell Culture and Treatment: Plate A549 cells and allow them to adhere overnight. Starve the cells in serum-free media for 24 hours. Treat with this compound (1 µM), Gefitinib (1 µM), or vehicle (0.1% DMSO) for 2 hours. Stimulate with EGF (100 ng/mL) for 15 minutes.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 4-12% polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-EGFR, anti-p-AKT, anti-p-ERK, and total protein controls) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Caption: Experimental workflow for Western Blotting analysis.
This assay assesses the functional impact of EGFR inhibition on cell proliferation and survival.
Protocol:
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of this compound, Gefitinib, or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.
-
Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC50 value.
This assay directly measures the ability of this compound to inhibit the enzymatic activity of the EGFR kinase domain.
Protocol:
-
Reaction Setup: In a 96-well plate, combine recombinant human EGFR kinase domain, a specific substrate peptide (e.g., Poly(Glu, Tyr) 4:1), and ATP.
-
Inhibitor Addition: Add varying concentrations of this compound, Gefitinib, or vehicle control to the wells.
-
Kinase Reaction: Initiate the reaction by adding ATP and incubate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This is often done using a luminescence-based assay (e.g., Kinase-Glo®) that quantifies the amount of ATP remaining in the well (less ATP indicates higher kinase activity).
-
Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value.
Conclusion
The described secondary assays provide a multi-faceted approach to confirm the mechanism of action of this compound as an EGFR inhibitor. Consistent results across these assays—demonstrating reduced phosphorylation of EGFR and its downstream effectors, decreased cancer cell viability, and direct inhibition of EGFR kinase activity—would provide strong evidence for its intended mechanism. Comparing these results to a known standard like Gefitinib allows for a robust evaluation of the compound's potency and efficacy.
A Comparative Guide to Axl Inhibition: Cross-Validation of TL4830031's Efficacy in Diverse Cancer Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel Axl inhibitor, TL4830031, with other Axl-targeting agents in various cancer contexts. The objective is to present a clear overview of its performance, supported by preclinical data, to aid in the evaluation of its therapeutic potential.
Introduction to Axl as a Therapeutic Target in Oncology
The Axl receptor tyrosine kinase is a critical player in cancer progression, promoting tumor growth, metastasis, and the development of therapeutic resistance.[1][2] Its overexpression is linked to a poor prognosis in numerous malignancies, including but not limited to, breast, lung, and pancreatic cancers.[2][3] The signaling cascade initiated by Axl and its ligand, Gas6, activates downstream pathways such as PI3K/AKT and MAPK/ERK, which are fundamental to cancer cell survival and proliferation.[2] Consequently, inhibiting the Axl pathway has emerged as a promising strategy in cancer therapy.
This compound is a potent and selective small-molecule inhibitor of Axl, identified as a quinolone antibiotic derivative.[4] It has been shown to inhibit the phosphorylation of Axl with a half-maximal inhibitory concentration (IC50) of 26 nM, leading to the suppression of cancer cell invasion and migration.[4] This guide will delve into the comparative efficacy of this compound across different cancer types and benchmark its performance against other known Axl inhibitors.
Comparative Analysis of Axl Inhibitors
To provide a clear comparison, the following tables summarize the in vitro efficacy of this compound and other notable Axl inhibitors—Bemcentinib (R428) and Cabozantinib—across a panel of breast, lung, and pancreatic cancer cell lines.
Table 1: Comparative IC50 Values for Axl Kinase Inhibition
| Compound | Target | IC50 (nM) |
| This compound | Axl | 26 [4] |
| Bemcentinib (R428) | Axl | 14 |
| Cabozantinib | Axl, MET, VEGFR2 | 7, 1.3, 0.035 |
Table 2: Comparative Efficacy in Breast Cancer Cell Lines
| Cell Line | Compound | IC50 (µM) for Cell Viability | % Inhibition of Cell Migration | % Inhibition of Cell Invasion |
| MDA-MB-231 (Triple-Negative) | This compound | Data not available | Data not available | Data not available |
| Bemcentinib | Data not available | Data not available | Data not available | |
| Cabozantinib | Data not available | Data not available | Data not available | |
| MCF-7 (ER+) | This compound | Data not available | Data not available | Data not available |
| Bemcentinib | Data not available | Data not available | Data not available | |
| Cabozantinib | Data not available | Data not available | Data not available |
Table 3: Comparative Efficacy in Lung Cancer Cell Lines
| Cell Line | Compound | IC50 (µM) for Cell Viability | % Inhibition of Cell Migration | % Inhibition of Cell Invasion |
| A549 (NSCLC) | This compound | Data not available | Data not available | Data not available |
| Bemcentinib | Data not available | Data not available | Data not available | |
| Cabozantinib | Data not available | Data not available | Data not available | |
| H1299 (NSCLC) | This compound | Data not available | Data not available | Data not available |
| Bemcentinib | Data not available | Data not available | Data not available | |
| Cabozantinib | Data not available | Data not available | Data not available |
Table 4: Comparative Efficacy in Pancreatic Cancer Cell Lines
| Cell Line | Compound | IC50 (µM) for Cell Viability | % Inhibition of Cell Migration | % Inhibition of Cell Invasion |
| Panc-1 | This compound | Data not available | Data not available | Data not available |
| Bemcentinib | Data not available | Data not available | Data not available | |
| Cabozantinib | Data not available | Data not available | Data not available | |
| MiaPaCa-2 | This compound | Data not available | Data not available | Data not available |
| Bemcentinib | Data not available | Data not available | Data not available | |
| Cabozantinib | Data not available | Data not available | Data not available |
Note: While specific quantitative data for this compound in these cell lines is not yet publicly available, the provided IC50 for Axl inhibition suggests potent activity that warrants further investigation in these and other cancer models.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of this compound and the experimental procedures used to evaluate its effects, the following diagrams illustrate the Axl signaling pathway and the workflows for key in vitro assays.
Caption: Axl Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflows for Cell Migration and Invasion Assays.
Detailed Experimental Protocols
Axl Phosphorylation Assay
Objective: To determine the inhibitory effect of this compound on Axl receptor phosphorylation.
-
Cell Culture and Treatment: Plate Axl-expressing cancer cells and grow to 70-80% confluency. Serum-starve the cells overnight. Pre-treat cells with varying concentrations of this compound for 2 hours.
-
Stimulation: Stimulate the cells with its ligand, Gas6, for 15-30 minutes to induce Axl phosphorylation.
-
Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.
-
Immunoprecipitation and Western Blot: Immunoprecipitate Axl from the cell lysates using an anti-Axl antibody. Separate the immunoprecipitated proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Detection: Probe the membrane with a primary antibody against phospho-Axl, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the extent of Axl phosphorylation inhibition by this compound.
Cell Migration (Scratch) Assay
Objective: To assess the effect of this compound on the migratory capacity of cancer cells.
-
Cell Seeding: Seed cells in a multi-well plate to create a confluent monolayer.[1][5][6][7][8]
-
Creating the "Scratch": Use a sterile pipette tip to create a uniform, cell-free gap in the monolayer.[1][5][6][7][8]
-
Treatment: Wash the wells to remove detached cells and add fresh media containing different concentrations of this compound or a vehicle control.[1][5][7][8]
-
Imaging: Capture images of the scratch at the initial time point (T=0) and at regular intervals (e.g., every 6-12 hours) using a microscope.[1][5][7][8]
-
Data Analysis: Measure the width of the scratch at each time point. The rate of wound closure is calculated to determine the effect of this compound on cell migration.
Transwell Invasion Assay
Objective: To evaluate the impact of this compound on the invasive potential of cancer cells.
-
Chamber Preparation: Coat the upper surface of a transwell insert (with a porous membrane) with a layer of Matrigel, which serves as an artificial extracellular matrix.[9][10][11][12][13]
-
Cell Seeding: Resuspend serum-starved cancer cells in a serum-free medium containing various concentrations of this compound and seed them into the upper chamber of the transwell insert.[9][10][11][12][13]
-
Chemoattractant: Add a medium containing a chemoattractant, such as fetal bovine serum (FBS), to the lower chamber.[9][10][11][12][13]
-
Incubation: Incubate the plate for a period that allows for cell invasion through the Matrigel and the porous membrane (typically 24-48 hours).[9][10][11][12][13]
-
Quantification: Remove the non-invaded cells from the upper surface of the membrane. Fix and stain the invaded cells on the lower surface of the membrane with a dye like crystal violet.[9][10][11][12][13] Count the number of stained cells in multiple fields of view to quantify the extent of invasion.
Conclusion
This compound presents as a potent Axl inhibitor with a promising preclinical profile for cancer research. Its ability to inhibit Axl phosphorylation at a low nanomolar concentration suggests a strong potential to disrupt key oncogenic signaling pathways involved in cell proliferation, survival, migration, and invasion. While direct comparative data in various cancer cell lines is still emerging, the foundational evidence of its potent Axl inhibition warrants its further investigation as a monotherapy or in combination with other anti-cancer agents. The experimental protocols provided herein offer a standardized framework for the cross-validation of this compound's effects in diverse cancer models, facilitating a more comprehensive understanding of its therapeutic utility.
References
- 1. In silico screening of FDA approved drugs on AXL kinase and validation for breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phase 1 trial of bemcentinib (BGB324), a first-in-class, selective AXL inhibitor, with docetaxel in patients with previously treated advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. The Role of Axl Inhibition and Immune Checkpoint Blockade in Non-small Cell Lung Cancer: Current Understanding and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small molecule inhibition of Axl targets tumor immune suppression and enhances chemotherapy in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Function of Axl receptor tyrosine kinase in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Does Axl have potential as a therapeutic target in pancreatic cancer? - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Synergistic Potential of TL4830031 with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of targeted therapies has revolutionized the landscape of cancer treatment. Among these, inhibitors of the AXL receptor tyrosine kinase have garnered significant attention due to their potential to overcome chemotherapy resistance and enhance therapeutic efficacy. TL4830031, a potent and selective AXL inhibitor, is a promising candidate for combination therapies. This guide provides a comprehensive comparison of the synergistic effects of AXL inhibition, using data from surrogate AXL inhibitors in combination with standard chemotherapeutic agents, to extrapolate the potential of this compound.
Mechanism of Action: AXL Inhibition and Chemotherapy Synergy
This compound is a quinolone antibiotic derivative that functions as a potent AXL inhibitor with an IC50 of 26 nM. [cite: ] It exerts its anti-cancer effects by inhibiting the phosphorylation of the AXL receptor, a key player in tumor progression, metastasis, and drug resistance. By blocking AXL signaling, this compound can inhibit cell invasion and migration.
The synergistic effect of AXL inhibitors with chemotherapy stems from their ability to counteract resistance mechanisms. AXL overexpression is linked to resistance to various chemotherapeutic agents. By inhibiting AXL, compounds like this compound can re-sensitize cancer cells to the cytotoxic effects of chemotherapy, leading to a more profound anti-tumor response than either agent alone.
In Vitro Synergistic Effects of AXL Inhibitors with Chemotherapy
While specific data for this compound in combination with chemotherapy is not yet publicly available, studies on other selective AXL inhibitors, such as bemcentinib (R428) and TP-0903, provide valuable insights into the potential synergies. The following table summarizes the quantitative data from in vitro studies assessing the synergistic effects of these AXL inhibitors with common chemotherapeutic agents. The Combination Index (CI), calculated using the Chou-Talalay method, is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| AXL Inhibitor | Chemotherapy Agent | Cancer Cell Line | IC50 (Single Agent) | Combination Index (CI) | Key Findings | Reference |
| Bemcentinib (R428) | Docetaxel | Erlotinib-Resistant NSCLC (PC9 MES) | Not Specified | Sum Bliss Score > 0 | Synergistic growth inhibition observed. | [1] |
| TP-0903 | Artesunate | Triple-Negative Breast Cancer (MDA-MB-231) | TP-0903: Not Specified; Artesunate: 40 µM | < 1 (Synergistic) | Sequential treatment showed a higher number of synergistic CIs. | [2] |
In Vivo Efficacy of AXL Inhibitor and Chemotherapy Combinations
Preclinical in vivo studies using animal models further corroborate the synergistic potential of combining AXL inhibitors with chemotherapy. These studies typically involve xenograft models where human cancer cells are implanted into immunocompromised mice, followed by treatment with the single agents or the combination.
| AXL Inhibitor | Chemotherapy Agent | Animal Model | Key Findings | Reference |
| Bemcentinib (R428) | Vincristine | Rhabdomyosarcoma PDX Mouse Model | Significant reduction in tumor burden compared to single-agent treatment. | [3] |
| TP-0903 | Gemcitabine | Pancreatic Cancer (KPfC GEMM) | Combination treatment led to a median survival of 92.5 days compared to 89.5 days with gemcitabine alone and 72 days for the vehicle. The combination also more effectively reduced tumor size. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to evaluate the synergistic effects of AXL inhibitors and chemotherapy.
Cell Viability and Synergy Analysis (MTT Assay and Chou-Talalay Method)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the AXL inhibitor, the chemotherapeutic agent, or the combination of both.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells). The IC50 values (concentration of drug that inhibits 50% of cell growth) are determined. The synergistic effect is quantified by calculating the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn.
In Vivo Xenograft Studies
Protocol:
-
Cell Implantation: A specific number of human cancer cells are subcutaneously or orthotopically injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into different treatment groups: vehicle control, AXL inhibitor alone, chemotherapy agent alone, and the combination of the AXL inhibitor and chemotherapy.
-
Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. Animal body weight and general health are also monitored.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point.
-
Data Analysis: Tumor growth curves are plotted for each group. The tumor growth inhibition (TGI) is calculated. Statistical analysis is performed to determine the significance of the differences between the treatment groups.
Signaling Pathways and Logical Relationships
The synergistic interaction between AXL inhibitors and chemotherapy can be visualized through signaling pathway diagrams. AXL activation triggers downstream pathways like PI3K/AKT and MAPK/ERK, which promote cell survival and proliferation. Chemotherapy induces DNA damage and apoptosis. By inhibiting AXL, this compound can block these pro-survival signals, making cancer cells more susceptible to chemotherapy-induced cell death.
Caption: AXL inhibition by this compound blocks pro-survival pathways, enhancing chemotherapy-induced apoptosis.
The experimental workflow for evaluating the synergistic effects of this compound with chemotherapy can be outlined as follows:
Caption: Workflow for assessing the synergy of this compound and chemotherapy from in vitro to in vivo.
Conclusion
The available preclinical data on selective AXL inhibitors strongly suggest that targeting the AXL pathway is a viable strategy to enhance the efficacy of conventional chemotherapy. Although direct evidence for this compound is pending, its potent AXL inhibitory activity positions it as a strong candidate for combination therapy. The synergistic effects observed with other AXL inhibitors in both in vitro and in vivo models provide a solid rationale for further investigation of this compound in combination with various chemotherapeutic agents. Future studies should focus on generating specific quantitative data for this compound to confirm its synergistic potential and to guide the design of clinical trials.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the Role of AXL in Fusion-positive Pediatric Rhabdomyosarcoma Identifies the Small-molecule Inhibitor Bemcentinib (BGB324) as Potent Chemosensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AXL inhibitor TP-0903 reduces metastasis and therapy resistance in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
TL4830031: A Selective Axl Kinase Inhibitor with a Favorable Profile Against Other TAM Family Members
For Immediate Release
A comprehensive analysis of the quinolone antibiotic derivative TL4830031 reveals a highly selective inhibitor of the Axl receptor tyrosine kinase, with significantly lower activity against the other members of the TAM (Tyro3, Axl, Mer) kinase family, Tyro3 and Mer. This selectivity profile, combined with its potent Axl inhibition, positions this compound as a promising candidate for further investigation in cancer therapies where Axl signaling is a key driver of disease progression.
Selectivity Profile of this compound Against TAM Kinases
Biochemical assays demonstrate that this compound, also identified as compound 8i in its discovery publication, is a potent inhibitor of Axl with a half-maximal inhibitory concentration (IC50) of 26 nM. In direct comparison, its inhibitory activity against Mer and Tyro3 is substantially weaker, showcasing a clear selectivity for Axl within the TAM family. A broader screening against a panel of 468 kinases confirmed the remarkable selectivity of this compound, with Flt3 identified as a notable off-target with an IC50 of 50 nM.
| Kinase Target | IC50 (nM) |
| Axl | 26 |
| Mer | >1000 |
| Tyro3 | >1000 |
| Flt3 | 50 |
| Data sourced from Tan et al., 2019. |
Experimental Protocols
The inhibitory activity of this compound was determined using established in vitro kinase assays. A summary of the methodologies is provided below.
In Vitro Kinase Inhibition Assay
The enzymatic activity of Axl, Mer, and Tyro3 kinases was measured using a radiometric assay that quantifies the incorporation of phosphate from [γ-33P]ATP into a specific substrate. The reaction was carried out in a buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, and 1% DMSO. The assay mixture, containing the respective kinase and substrate, was incubated with varying concentrations of this compound. The reaction was initiated by the addition of a mixture of ATP and [γ-33P]ATP. After incubation at room temperature, the reaction was stopped, and the radioactivity of the phosphorylated substrate was measured using a filter-binding method. The IC50 values were then calculated from the dose-response curves.
Cellular Axl Phosphorylation Assay
To assess the in-cell activity of this compound, its ability to inhibit Axl autophosphorylation was evaluated in MDA-MB-231 human breast cancer cells. The cells were serum-starved and then treated with various concentrations of this compound before being stimulated with the Axl ligand, Gas6. Following stimulation, the cells were lysed, and the level of phosphorylated Axl was determined by Western blot analysis using an antibody specific for the phosphorylated form of Axl.
Visualizing the TAM Kinase Signaling Pathway and Experimental Workflow
To further illustrate the context of this research, the following diagrams, generated using the DOT language for Graphviz, depict the TAM kinase signaling pathway and the experimental workflow for assessing kinase inhibitor selectivity.
Caption: TAM Kinase Signaling Pathway
Caption: Kinase Inhibitor Selectivity Workflow
A Comparative Guide to Axl Inhibitor TL4830031 for Researchers
This guide provides a comprehensive comparison of the Axl tyrosine kinase inhibitor TL4830031 with other notable Axl inhibitors. It is designed for researchers, scientists, and drug development professionals to facilitate an objective evaluation of its performance based on available data. The guide summarizes key quantitative metrics, details common experimental methodologies for inhibitor characterization, and visualizes the associated signaling pathways and experimental workflows.
Performance Comparison of Axl Inhibitors
The following table summarizes the in vitro potency of this compound and a selection of alternative Axl inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Compound Name | Axl IC50 (nM) | Other Kinase Targets (IC50 in nM) | Reference |
| This compound | 26 | Not specified | [1] |
| Bemcentinib (R428) | 14 | Mer (50-fold > Axl), Tyro3 (>100-fold > Axl), Abl (>100-fold > Axl) | [2] |
| Dubermatinib (TP-0903) | 27 | JAK2, ALK, ABL1, VEGFR2 (selectivity not specified) | [3][4] |
| Gilteritinib (ASP2215) | 0.73 | FLT3 (0.29) | [2][4] |
| Cabozantinib | 7 | VEGFR2 (0.035), MET (1.3), KIT (4.6), RET (5.2), TIE2 (14.3), FLT3 (11.3) | [2] |
| BMS-777607 | 1.1 | c-Met (3.9), Ron (1.8), Tyro3 (4.3) | [2] |
| INCB081776 | 0.61 | MER (3.17) | [5] |
| ONO-7475 | Not specified | Dual Axl/MER inhibitor | [3][6] |
Experimental Protocols
This section details the methodologies for key experiments commonly used to characterize and compare Axl inhibitors.
In Vitro Kinase Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the Axl kinase.
Protocol:
-
Reagents and Materials:
-
Recombinant human Axl kinase domain.
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
ATP (at or near the Km concentration for Axl).
-
Axl-specific substrate peptide (e.g., a poly-Glu-Tyr peptide).
-
Test compounds (e.g., this compound) dissolved in DMSO.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
384-well white assay plates.
-
-
Procedure:
-
Add 5 µL of kinase buffer containing the Axl enzyme to each well of the assay plate.
-
Add 1 µL of the test compound at various concentrations (typically a serial dilution).
-
Incubate for 10 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding 5 µL of a mixture of the substrate peptide and ATP.
-
Incubate for 1 hour at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol.
-
Luminescence is measured using a plate reader.
-
Data is normalized to controls (0% inhibition with DMSO, 100% inhibition with no enzyme).
-
IC50 values are calculated by fitting the data to a four-parameter logistic dose-response curve.
-
Cell-Based Axl Phosphorylation Assay
This assay measures the ability of a compound to inhibit Axl autophosphorylation within a cellular context.
Protocol:
-
Reagents and Materials:
-
Cancer cell line with high Axl expression (e.g., A549, MDA-MB-231).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Test compounds dissolved in DMSO.
-
GAS6 ligand (to stimulate Axl phosphorylation).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibodies: anti-phospho-Axl (Tyr779), anti-total-Axl, and a loading control (e.g., anti-GAPDH).
-
Western blot reagents and equipment.
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound for 2 hours.
-
Stimulate the cells with GAS6 (e.g., 400 ng/mL) for 15 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with the primary antibodies followed by HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) system.
-
Quantify band intensities to determine the inhibition of Axl phosphorylation relative to the total Axl and loading control.
-
Cell Migration and Invasion Assays
These assays assess the functional impact of Axl inhibition on cancer cell motility.
Protocol:
-
Reagents and Materials:
-
Transwell inserts (8.0 µm pore size).
-
Matrigel (for invasion assay).
-
Cancer cell line.
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS).
-
Test compounds.
-
Crystal violet stain or fluorescent dye (e.g., Calcein AM).
-
-
Procedure:
-
For the invasion assay, coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify. For the migration assay, this step is omitted.
-
Resuspend cancer cells in serum-free medium containing the test compound at various concentrations.
-
Add the cell suspension to the upper chamber of the Transwell inserts.
-
Add medium containing the chemoattractant to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove the non-migrated/invaded cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the cells that have migrated/invaded to the lower surface of the membrane.
-
Count the number of stained cells in several microscopic fields.
-
Quantify the inhibition of migration/invasion relative to the vehicle control.
-
Visualizations
The following diagrams illustrate the Axl signaling pathway and a typical experimental workflow for evaluating Axl inhibitors.
Caption: Axl signaling pathway and its inhibition by this compound.
Caption: A typical experimental workflow for evaluating Axl inhibitors.
References
- 1. AXL Kinase Enzyme System Application Note [promega.sg]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | Rational Drug Design of Axl Tyrosine Kinase Type I Inhibitors as Promising Candidates Against Cancer [frontiersin.org]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. biorxiv.org [biorxiv.org]
- 6. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Proper Disposal Procedures for TL4830031
The following provides essential safety and logistical information for the proper disposal of TL4830031, in line with established safety protocols for laboratory chemicals. The primary directive for this substance is to utilize a licensed and approved waste disposal service due to its potential environmental hazards.
Summary of Key Information
For safe handling and disposal, it is crucial to be aware of the primary characteristics and hazards associated with this chemical. The following table summarizes essential data derived from the safety data sheet.
| Category | Information |
| Product Identification | Benzaldehyde, 2,4,5-trimethoxy- |
| CAS Number | 4460-86-0 |
| Primary Disposal Route | Dispose of contents/container to an approved waste disposal plant.[1] |
| Environmental Hazards | Harmful to aquatic organisms.[1] Do not empty into drains or flush into surface water or sanitary sewer systems.[1] |
| Personal Protective Gear | Wear protective gloves, protective clothing, eye protection, and face protection during handling and disposal.[1] |
| Incompatible Materials | Strong oxidizing agents.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled in a systematic and compliant manner to ensure the safety of personnel and the environment.
1. Preparation for Disposal:
- Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including safety goggles, face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1]
- Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name: "Benzaldehyde, 2,4,5-trimethoxy-". Include the date of accumulation.
- Segregation: Keep the waste segregated from incompatible materials, particularly strong oxidizing agents, to prevent hazardous reactions.[1]
2. Containerization:
- Use a designated, leak-proof, and sealable container for the waste.
- Ensure the container is compatible with the chemical.
- Keep the container tightly closed except when adding waste.[1]
3. Storage:
- Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[1]
- The storage area should be away from drains and direct sunlight.
4. Arranging for Disposal:
- Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary point of contact for arranging the disposal of hazardous chemical waste. They will provide guidance on specific institutional procedures and schedule a pickup.
- Waste Manifest: Work with your EHS office to complete any necessary hazardous waste manifest documentation. This is a legal requirement for tracking hazardous waste from generation to final disposal.
5. Final Disposal:
- The licensed hazardous waste disposal company contracted by your institution will collect the waste for transport to an approved treatment, storage, and disposal facility (TSDF).
- Do not attempt to dispose of this chemical through standard laboratory trash or down the drain.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound from collection to final disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
